molecular formula C18H23Cl2NO B11934774 R-568 (hydrochloride)

R-568 (hydrochloride)

Cat. No.: B11934774
M. Wt: 340.3 g/mol
InChI Key: YJXUXANREVNZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-568 (hydrochloride) is a useful research compound. Its molecular formula is C18H23Cl2NO and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality R-568 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-568 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23Cl2NO

Molecular Weight

340.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H

InChI Key

YJXUXANREVNZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: R-568 Hydrochloride Mechanism of Action on CaSR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R-568 hydrochloride (Tecalcet) represents a foundational tool compound in the class of calcimimetics —small molecule positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR).[1] Unlike orthosteric agonists (e.g., extracellular Ca²⁺ or polycations) that bind to the large extracellular Venus Flytrap domain, R-568 binds within the transmembrane (7TM) domain. This interaction stabilizes the receptor in an active conformation, significantly increasing its sensitivity to extracellular calcium ([Ca²⁺]ₑ) and shifting the activation threshold to lower physiological concentrations.

This guide dissects the molecular pharmacology, downstream signaling cascades, and validated experimental protocols for assessing R-568 activity, designed for researchers requiring high-fidelity mechanistic understanding.

Part 1: Molecular Pharmacology & Binding Kinetics

The Allosteric Binding Site

R-568 functions as a Type II calcimimetic . It does not activate the receptor in the complete absence of calcium but rather potentiates the receptor's response to sub-maximal calcium levels.

  • Location: The binding pocket is located within the 7-transmembrane (7TM) domain , distinct from the orthosteric Ca²⁺ binding site in the extracellular domain (ECD).[2][3]

  • Key Residues: Mutational analysis and homology modeling have identified specific residues critical for R-568 binding and efficacy. The pocket is framed by helices TM3, TM5, TM6, and TM7.[4]

    • Glu837 (TM7): A critical anchor point. The positively charged amine of R-568 likely forms a salt bridge with the acidic side chain of Glu837.[5] Mutation of this residue (E837A) abolishes R-568 sensitivity.

    • Ile841 (TM7), Phe821 (TM6), Trp818 (TM6): These hydrophobic residues form the structural cage that accommodates the aromatic rings of the phenylalkylamine structure of R-568.

Conformational Dynamics

Upon binding, R-568 stabilizes the active conformational state of the 7TM domain. This lowers the energy barrier required for the ECD to transmit the activation signal through the cysteine-rich domain (CRD) to the intracellular loops, thereby facilitating G-protein coupling.

Part 2: Signaling Transduction Pathways

R-568 modulation of CaSR triggers a pleiotropic signaling response involving three primary arms: Gq/11, Gi/o, and MAPK cascades.

Gq/11-Mediated Pathway (Calcium Mobilization)

This is the canonical pathway for CaSR activity.

  • Mechanism: Activated CaSR couples to Gαq/11.

  • Effect: Activation of Phospholipase C

    
     (PLC
    
    
    
    ) hydrolyzes PIP2 into IP3 and DAG.
  • Outcome: IP3 binds to IP3 receptors on the ER, causing a rapid release of intracellular Ca²⁺ ([Ca²⁺]ᵢ).[6] This is the primary readout for high-throughput screening (FLIPR assays).

Gi/o-Mediated Pathway (cAMP Inhibition)
  • Mechanism: CaSR couples to Gαi/o proteins.

  • Effect: Inhibition of Adenylyl Cyclase (AC).

  • Outcome: Reduction in intracellular cAMP levels, which reduces PKA activity. In parathyroid cells, this suppression is linked to the inhibition of PTH secretion.

MAPK/ERK Pathway[7]
  • Mechanism: CaSR activation triggers the phosphorylation of ERK1/2 (pERK).

  • Dependency: This can occur via Gq-dependent (PKC-mediated) or G-protein independent (β-arrestin scaffold) mechanisms. R-568 robustly induces ERK phosphorylation, promoting cellular proliferation or differentiation depending on the cell type.

Visualizing the Signaling Architecture

CaSR_Signaling R568 R-568 HCl (Allosteric Modulator) CaSR CaSR (7TM Domain) R568->CaSR Potentiates Ca Extracellular Ca²⁺ (Orthosteric Agonist) Ca->CaSR Activates Gq Gαq/11 Protein CaSR->Gq Couples Gi Gαi/o Protein CaSR->Gi Couples ERK ERK1/2 Phosphorylation CaSR->ERK β-Arrestin Scaffold PLC PLCβ Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP Production AC->cAMP Reduces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca ER Ca²⁺ Release IP3->ER_Ca Mobilizes Ca²⁺ PKC PKC DAG->PKC PKC->ERK

Caption: Figure 1: R-568 potentiates CaSR signaling via Gq (calcium release), Gi (cAMP inhibition), and ERK pathways.

Part 3: Experimental Methodologies

To validate R-568 activity, researchers must employ self-validating protocols. The Intracellular Calcium Mobilization Assay is the gold standard for determining EC50 shifts.

Protocol: FLIPR Calcium Mobilization Assay (No-Wash)

Objective: Quantify the potentiating effect of R-568 on CaSR-mediated Ca²⁺ release.

Reagents:

  • Cell Line: HEK293 stably expressing human CaSR (HEK-CaSR).

  • Dye: Fluo-4 NW (No Wash) or Calcium 6 Assay Kit.

  • Buffer: HBSS with 20 mM HEPES, pH 7.4. Crucial: Ensure buffer is Ca²⁺-free initially if measuring absolute dependency, or contains sub-maximal Ca²⁺ (0.5 mM) to measure potentiation.

Workflow Steps:

  • Cell Plating:

    • Seed HEK-CaSR cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (The Critical Variable):

    • Remove growth medium.

    • Add 100 µL of Dye Loading Solution (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT). Note: The RT step equilibrates the dye and reduces thermal artifacts during the read.

  • Compound Preparation:

    • Prepare R-568 serial dilutions (e.g., 1 nM to 10 µM) in assay buffer containing a fixed, sub-maximal concentration of CaCl₂ (e.g., 1.0 mM).

    • Control: Buffer with 1.0 mM CaCl₂ only (Vehicle).

  • Data Acquisition (FLIPR/FlexStation):

    • Excitation: 485 nm | Emission: 525 nm.

    • Baseline recording: 20 seconds.

    • Injection: Add 25 µL of 5x concentrated R-568.

    • Read duration: 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Log[R-568] vs. Response.

Data Interpretation & Quality Control
  • Left-Shift: R-568 should shift the Ca²⁺ concentration-response curve to the left.

  • Potency: The expected IC₅₀/EC₅₀ for R-568 in the presence of physiological calcium is typically in the low nanomolar range (20–50 nM) .

  • Integrity Check: If untransfected HEK293 cells show a response, the R-568 concentration is likely toxic or non-specific (off-target effects).

Visualizing the Experimental Workflow

FLIPR_Workflow Start Start: HEK-CaSR Cells (Poly-D-Lysine Plate) Step1 1. Dye Loading (Fluo-4 + Probenecid) 45min 37°C + 15min RT Start->Step1 Step2 2. Baseline Read (20 sec) Ex:485nm / Em:525nm Step1->Step2 Step3 3. Injection R-568 + Sub-max Ca²⁺ Step2->Step3 Step4 4. Kinetic Read (120 sec) Capture Peak Ca²⁺ Step3->Step4 Analysis Analysis Calculate ΔF/F0 Fit Sigmoidal Curve Step4->Analysis

Caption: Figure 2: Step-by-step FLIPR Calcium Mobilization workflow for validating R-568 potency.

Part 4: Comparative Data Summary

The following table summarizes the pharmacological profile of R-568 compared to the clinical standard, Cinacalcet.

FeatureR-568 (Tecalcet)Cinacalcet
Mechanism Type II Calcimimetic (PAM)Type II Calcimimetic (PAM)
Binding Site TM6/TM7 Transmembrane DomainTM6/TM7 Transmembrane Domain
Potency (EC₅₀) ~20–50 nM (in presence of 1-2 mM Ca²⁺)~10–30 nM
Metabolic Stability Low (CYP2D6 rapid metabolism)Improved (Clinical standard)
Key Residue Glu837 (Critical for binding)Glu837 (Critical for binding)

References

  • Nagano, N. Pharmacological and clinical properties of calcimimetics: calcium receptor activators that afford an innovative approach to controlling hyperparathyroidism. Pharmacol Ther. 2006. Available at: [Link]

  • Leach, K. et al. Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. bioRxiv 2023. Available at: [Link]

  • Cook, A. et al. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Pharmacol. Transl. Sci. 2021. Available at: [Link]

  • Zhang, C. et al. Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators. J Cell Mol Med. 2016. Available at: [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Available at: [Link]

Sources

Technical Guide: R-568 Positive Allosteric Modulator of the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R-568 (NPS R-568) represents a foundational milestone in the pharmacological control of the calcium-sensing receptor (CaSR). As the prototypical Type II Calcimimetic , it established the proof-of-concept that small organic molecules could allosterically sensitize the CaSR to extracellular calcium (


), thereby suppressing parathyroid hormone (PTH) secretion. Although its clinical development was halted due to pharmacokinetic limitations (low bioavailability and rapid metabolism), R-568 remains an essential reference compound for in vitro mechanistic studies and in vivo rodent models of secondary hyperparathyroidism (SHPT). This guide details its mechanistic profile, experimental protocols, and critical role in drug discovery.

Mechanistic Profile & Signaling Architecture

Allosteric Modulation Mechanism

Unlike Type I calcimimetics (agouti-related peptide) or orthosteric agonists (


, 

), R-568 functions as a Positive Allosteric Modulator (PAM) . It does not activate the receptor in the absence of calcium. Instead, it binds to an allosteric site within the 7-transmembrane (7TM) domain of the CaSR, distinct from the large extracellular Venus Flytrap (VFT) domain where calcium binds.
  • Binding Site: The 7TMB pocket.

  • Conformational Effect: Binding of R-568 lowers the energy barrier for the receptor to switch from the inactive to the active conformation upon calcium binding. This results in a leftward shift of the calcium concentration-response curve.

  • Stereoselectivity: The activity is highly stereospecific.[1] The (R)-enantiomer is 30–100 times more potent than the (S)-enantiomer.

Signal Transduction Pathways

Activation of the CaSR by R-568 (in the presence of


) triggers a pleiotropic signaling cascade:
  • Gq/11 Coupling: The primary pathway. Activates Phospholipase C

    
     (PLC
    
    
    
    ), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers rapid intracellular calcium (
    
    
    ) mobilization from the ER.
  • Gi/o Coupling: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.

  • MAPK Pathway: Activation of ERK1/2, contributing to the regulation of parathyroid cell proliferation.

CaSR_Signaling R568 R-568 (PAM) CaSR CaSR (7TM Domain) R568->CaSR Allosteric Binding Ca Extracellular Ca²⁺ Ca->CaSR Orthosteric Binding Gq Gq/11 Protein CaSR->Gq Activation Gi Gi/o Protein CaSR->Gi Activation PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3 IP3 Production PLC->IP3 cAMP cAMP Reduction AC->cAMP Ca_Release Intracellular Ca²⁺ Release (ER Stores) IP3->Ca_Release PTH_Inhib PTH Secretion Inhibition cAMP->PTH_Inhib Secondary Driver Ca_Release->PTH_Inhib Primary Driver

Figure 1: R-568 Signaling Cascade. R-568 binds allosterically to the CaSR 7TM domain, potentiating the Gq/11 and Gi/o pathways triggered by extracellular calcium, ultimately suppressing PTH secretion.

Pharmacology & Pharmacokinetics (PK/PD)

R-568 is characterized by high potency but poor metabolic stability. This dichotomy makes it an excellent in vitro tool but a suboptimal clinical candidate compared to its successor, cinacalcet.

Quantitative Profile
ParameterValue / CharacteristicNotes
Chemical Name N-(3-[2-chlorophenyl]propyl)-(R)-

-methyl-3-methoxybenzylamine
Phenylalkylamine class
Potency (EC50) 20 – 60 nM In HEK293-CaSR cells (at physiological

)
Efficacy Full suppression of PTH>90% reduction in serum PTH in rats
Stereoselectivity R-enantiomer >> S-enantiomer>30-fold potency difference
Bioavailability < 5% (Oral, Rats/Humans)Extensive first-pass metabolism
Metabolism Rapid Oxidative MetabolismMediated by CYP2D6 and CYP3A4
Half-life (

)
~1-2 hoursShort duration of action requiring frequent dosing
The "First-Pass" Limitation

While R-568 is highly potent in vitro, its in vivo utility is limited by the "first-pass effect." Upon oral administration, it is rapidly metabolized by hepatic cytochrome P450 enzymes (CYP2D6). This results in variable plasma levels and a short duration of action, necessitating the development of the second-generation calcimimetic, Cinacalcet , which possesses a trifluoromethyl group improving metabolic stability.

Experimental Protocols

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR/Fluo-8)

Objective: To measure the potency (EC50) of R-568 in potentiating CaSR-mediated intracellular calcium release.

Reagents:

  • HEK293 cells stably expressing human CaSR (HEK-CaSR).[1]

  • Calcium dye (Fluo-4 AM, Fluo-8 AM, or Calbryte-520).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Critical: Buffer must contain a sub-maximal concentration of

    
     (e.g., 0.5 mM to 1.0 mM) to allow detection of PAM activity.
    

Step-by-Step Methodology:

  • Seeding: Plate HEK-CaSR cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Incubate cells with 4 µM Fluo-8 AM in Assay Buffer for 45-60 minutes at 37°C.

  • Baseline Stabilization: Wash cells 1x with Assay Buffer. Add 180 µL of Assay Buffer containing 0.5 mM

    
     . Incubate for 10 mins at room temperature (RT) to equilibrate.
    
  • Compound Preparation: Prepare a 10x serial dilution of R-568 (e.g., 1 nM to 10 µM) in Assay Buffer.

  • Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

  • Injection: Start recording fluorescence (Ex 490nm / Em 525nm). After 10 seconds of baseline, inject 20 µL of 10x R-568.

  • Analysis: Record peak fluorescence minus baseline (

    
    ). Plot 
    
    
    
    vs. log[R-568] to determine EC50.
Protocol B: In Vivo PTH Suppression Model (Rat)

Objective: To assess the pharmacodynamic effect of R-568 on serum PTH and Calcium levels.

Subjects: Male Sprague-Dawley rats (250-300g). Dosing: Oral gavage (10 – 30 mg/kg) or IV bolus (1 – 5 mg/kg).

Step-by-Step Methodology:

  • Acclimatization: Fast rats for 12 hours prior to the experiment to standardize absorption.

  • Baseline Sampling (T=0): Collect 200 µL blood via tail vein into EDTA tubes.

  • Administration: Administer R-568 dissolved in vehicle (e.g., 20% sulfobutylether-

    
    -cyclodextrin or water/ethanol/PEG mix).
    
  • Time-Course Sampling: Collect blood at T = 15, 30, 60, 120, and 240 minutes.

  • Processing: Centrifuge samples at 4°C (3000g, 10 min) to separate plasma.

  • Quantification: Measure PTH using a Rat Bioactive Intact PTH ELISA kit. Measure serum calcium using a colorimetric arsenazo III assay or auto-analyzer.

  • Validation: A successful response is defined as a >50% drop in PTH within 30 minutes, followed by a delayed reduction in serum calcium (hypocalcemia).

Experimental_Workflow Start Start Experiment HEK HEK-CaSR Cells (Seeding) Start->HEK Rat Rat Model (Fasted) Start->Rat Dye Load Fluo-8 Dye (+ 0.5mM Ca²⁺) HEK->Dye Add_R568 Add R-568 (Serial Dilution) Dye->Add_R568 Read Measure Fluorescence (EC50 Calculation) Add_R568->Read Gavage Oral Gavage (10-30 mg/kg) Rat->Gavage Bleed Serial Blood Draw (0-4 Hours) Gavage->Bleed ELISA ELISA Analysis (PTH & Ca²⁺) Bleed->ELISA

Figure 2: Experimental Workflow. Parallel workflows for in vitro potency validation (blue path) and in vivo pharmacodynamic assessment (yellow path).

Applications in Drug Discovery

R-568 serves as a critical "tool compound" in modern drug discovery for several reasons:

  • Mutant Rescue: R-568 has been shown to rescue the function of certain loss-of-function CaSR mutations associated with Familial Hypocalciuric Hypercalcemia (FHH) . It acts as a "pharmacochaperone," stabilizing the receptor structure and restoring signaling.

  • Binding Site Mapping: It is used in mutagenesis studies to map the allosteric pocket. Residues such as Phe821, Glu837, and Ile841 in the transmembrane domain are critical for R-568 binding.

  • Comparator: It provides a benchmark for testing novel calcimimetics (e.g., evocalcet) to ensure they possess superior metabolic stability while maintaining the nanomolar potency established by R-568.

References

  • Fox, J., et al. (1999). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences (PNAS).

  • Wada, M., et al. (1997). The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency.[2][3] Journal of Clinical Investigation.

  • Hannan, F. M., et al. (2016). Identification of a novel CASR mutation causing familial hypocalciuric hypercalcemia and its correction by the calcimimetic NPS R-568.[4] Endocrinology.[2][5][6]

  • Cayman Chemical. (n.d.). NPS R-568 Product Information and Chemical Structure.[2][3][7][8]

Sources

Technical Guide: Biological Activity and Pharmacodynamics of R-568 in Parathyroid Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NPS R-568 (R-568) represents a foundational class of Type II calcimimetics—phenylalkylamine derivatives designed to allosterically modulate the Calcium-Sensing Receptor (CaSR). Unlike Type I agonists (e.g., polycations) that activate the receptor directly at the orthosteric site, R-568 binds to the transmembrane domain, increasing the receptor's sensitivity to extracellular calcium (


).

This guide details the biological activity of R-568 in parathyroid chief cells, focusing on its signal transduction pathways, suppression of parathyroid hormone (PTH) secretion, and antiproliferative mechanisms. It serves as a technical blueprint for replicating key pharmacodynamic assays and understanding the translational bridge from R-568 to second-generation calcimimetics like cinacalcet.

Part 1: Molecular Mechanism of Action

Allosteric Modulation of CaSR

R-568 acts as a positive allosteric modulator (PAM). It does not activate the CaSR in the absence of extracellular calcium.[1] Instead, it lowers the threshold for CaSR activation by inducing a conformational change that stabilizes the active state of the receptor upon calcium binding.

  • Binding Site: Transmembrane domain (distinct from the N-terminal "Venus Flytrap" domain where

    
     binds).
    
  • Cooperativity: R-568 induces a "left-shift" in the concentration-response curve for extracellular calcium.[1]

  • Stereoselectivity: The activity is highly stereospecific; the

    
    -enantiomer is 10–100 times more potent than the 
    
    
    
    -enantiomer in mobilizing intracellular calcium.[1]
Signal Transduction Dynamics

Upon binding, the R-568-CaSR complex couples primarily to the


 protein subfamily. This initiates a signaling cascade that results in a rapid transient rise in intracellular calcium (

) and subsequent inhibition of PTH vesicle fusion.

Key Pathway Components:

  • 
     Activation:  Stimulates Phospholipase C 
    
    
    
    (PLC).
  • Hydrolysis: PLC hydrolyzes

    
     into 
    
    
    
    (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).
  • Calcium Mobilization:

    
     binds to receptors on the Endoplasmic Reticulum (ER), releasing stored 
    
    
    
    .
  • MAPK Activation: R-568 also triggers the ERK1/2 MAPK pathway, which is linked to the suppression of parathyroid cell proliferation.

CaSR_Signaling R568 R-568 (Calcimimetic) CaSR CaSR (Transmembrane) R568->CaSR Allosteric Binding Ca Extracellular Ca²⁺ Ca->CaSR Orthosteric Binding Gq Gq/11 Protein CaSR->Gq Activation Prolif Cell Proliferation ↓ CaSR->Prolif MAPK Pathway PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca_Intra Intracellular Ca²⁺ ↑ ER->Ca_Intra Release PTH PTH Secretion ↓ Ca_Intra->PTH Inhibition Signal

Figure 1: Signal transduction pathway of R-568 in parathyroid cells. Red nodes indicate inputs; Blue indicates the receptor; Green indicates second messengers; Black indicates functional outcomes.

Part 2: Functional Outcomes and Data Summary

Suppression of PTH Secretion

R-568 inhibits PTH secretion in a dose-dependent manner.[1][2][3][4][5] This inhibition is preserved even in hyperplastic parathyroid tissue derived from uremic subjects, making it a critical tool for studying secondary hyperparathyroidism (HPT).

Table 1: Pharmacodynamic Profile of R-568

ParameterValue / ObservationContext
In Vitro Potency (

)
~20–50 nMBovine parathyroid cells (measuring

)
PTH Inhibition (

)
~0.1–0.5 µMRat parathyroid glands at 1.0 mM

Maximal Inhibition >90% reductionAt saturating doses in vivo
In Vivo

1.1 ± 0.7 mg/kgOral gavage in normal rats
Onset of Action < 30 minutesRapid reduction in plasma PTH
Antiproliferative Effects

Chronic stimulation of the CaSR by R-568 has been shown to inhibit parathyroid hyperplasia. In 5/6 nephrectomized rats (a model for renal failure), R-568 treatment significantly reduced the number of cells entering the S-phase (measured by BrdU incorporation), preventing gland enlargement.

Upregulation of VDR

R-568 treatment increases the expression of the Vitamin D Receptor (VDR) in parathyroid tissue.[2][6][4] This creates a synergistic therapeutic potential, as higher VDR levels sensitize the gland to calcitriol analogs, overcoming the resistance often seen in chronic kidney disease.

Part 3: Experimental Methodologies

To ensure reproducibility, the following protocols are standardized based on landmark studies (e.g., Nemeth et al., 1998; Rodriguez et al., 2007).

Protocol A: Intracellular Calcium Mobilization Assay (In Vitro)

Objective: Quantify the allosteric potency of R-568 by measuring


 flux in bovine parathyroid cells or HEK293 cells stably expressing CaSR.

Reagents:

  • Fura-2/AM (fluorescent

    
     indicator).
    
  • Physiological Saline Buffer (PSB): 125 mM NaCl, 4 mM KCl, 0.5 mM

    
    , 0.5 mM 
    
    
    
    , 20 mM HEPES, 0.1% Glucose, pH 7.4.

Workflow:

  • Cell Preparation: Dissociate bovine parathyroid glands using collagenase/DNase digestion to obtain single-cell suspensions.

  • Loading: Incubate cells with 1–2 µM Fura-2/AM for 30 minutes at 37°C. Wash 2x with PSB.

  • Baseline Establishment: Suspend cells in a cuvette or plate reader. Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) to establish baseline at 0.5 mM extracellular

    
    .
    
  • Agonist Challenge:

    • Add R-568 (range: 1 nM – 1 µM).

    • Observe minimal change in

      
       at low extracellular 
      
      
      
      (0.5 mM).
  • Potentiation Test:

    • Increase extracellular

      
       to 1.0–1.5 mM.
      
    • Result: R-568 treated cells will exhibit a significantly steeper and higher spike in

      
       compared to vehicle controls.
      
Protocol B: Ex Vivo PTH Secretion Assay

Objective: Assess the functional inhibition of PTH secretion in intact parathyroid tissue.

Protocol_Workflow Tissue Isolate Parathyroid Glands (Rat/Bovine) Stabilize Stabilization 1h @ 37°C (1.0 mM Ca²⁺) Tissue->Stabilize Norm Normalize to Total Protein Tissue->Norm Lyse Tissue Treat Treatment Phase Incubate with R-568 (0.01 - 1 µM) Stabilize->Treat Supernatant Collect Supernatant Treat->Supernatant 1-3 Hours Assay Quantify PTH (ELISA/RIA) Supernatant->Assay Assay->Norm Calculate Ratio

Figure 2: Workflow for Ex Vivo PTH Secretion Assay. This protocol minimizes variability by normalizing secretion to total protein content.

Step-by-Step:

  • Isolation: Surgically remove parathyroid glands from rats immediately post-sacrifice. Keep in ice-cold RPMI 1640.

  • Stabilization: Incubate glands for 60 minutes in media containing 1.0 mM

    
     to stabilize basal secretion. Discard this media.
    
  • Incubation: Transfer glands to fresh wells containing:

    • Control: Vehicle (DMSO < 0.1%).

    • Experimental: R-568 (0.01, 0.1, 1.0 µM).[2][6][4]

    • Maintain extracellular

      
       at 1.0 mM (sub-maximal suppression level).
      
  • Collection: Incubate for 2–4 hours. Collect supernatant.

  • Quantification: Measure PTH using a Rat Intact PTH ELISA kit.

  • Normalization: Lyse glands and measure total protein (BCA assay). Express results as pg PTH / µg protein / hour.

Part 4: Translational Implications

While R-568 successfully demonstrated proof-of-concept for calcimimetics, its clinical development was halted due to variable bioavailability and a non-linear pharmacokinetic profile (CYP2D6 metabolism). However, it paved the way for Cinacalcet (AMG 073) , which possesses a more predictable metabolic profile while retaining the same mechanism of action.

Research Utility Today: R-568 remains a potent tool compound for in vitro research requiring high-affinity CaSR modulation without the formulation complexities of clinical-grade drugs. It is particularly useful for validating novel CaSR mutations in Familial Hypocalciuric Hypercalcemia (FHH).

References

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040–4045.

  • Fox, J., et al. (1999). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium.[5] Journal of Pharmacology and Experimental Therapeutics, 290(2), 473–479.

  • Rodriguez, M. E., et al. (2007). The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands.[2] American Journal of Physiology-Renal Physiology, 292(5), F1390–F1395.[2]

  • Wada, M., et al. (1997). Calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Journal of Clinical Investigation, 100(12), 2977–2983.

Sources

R-568 Hydrochloride: Physicochemical Properties, Mechanism of Action, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of R-568 hydrochloride (also known as Tecalcet Hydrochloride), a pivotal tool in the study of calcium-sensing receptor signaling.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics, the nuanced mechanism of action, and robust analytical protocols essential for its application in a laboratory setting.

Physicochemical Characterization

R-568 hydrochloride is a phenylalkylamine derivative that has become a cornerstone compound for investigating the pharmacology of the Calcium-Sensing Receptor (CaSR).[2] Its identity and purity are foundational to the reproducibility of any experiment. The compound is typically supplied as a crystalline solid and should be stored desiccated at room temperature to ensure stability.[3]

Key physicochemical and identification parameters are summarized below.

PropertyValueSource(s)
Chemical Name 2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanamine hydrochloride
Alternate Names Tecalcet hydrochloride, KRN 568, NPS-R 568[1][4]
Molecular Formula C₁₈H₂₂ClNO·HCl[1][3]
Molecular Weight 340.29 g/mol [1][5]
CAS Number 177172-49-5[1][3][5]
Appearance Crystalline solid[3]
Purity ≥97-98% (as determined by HPLC)[1][5]
Solubility Soluble in DMSO (≥34 mg/mL) and Ethanol (≥34 mg/mL)[3][5]
SMILES ClC(C=CC=C2)=C2CCCNC1=CC=CC(OC)=C1.Cl[5]

Table 1: Summary of Physicochemical Properties for R-568 Hydrochloride.

Core Mechanism of Action: Allosteric Modulation of the CaSR

The primary therapeutic and research utility of R-568 stems from its activity as a Type II calcimimetic. It functions as a positive allosteric modulator and an allosteric agonist of the human calcium-sensing receptor (hCaSR).[1][5] This means it binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand, extracellular calcium (Ca²⁺), and enhances the receptor's sensitivity to Ca²⁺.[4]

The CaSR is a G-protein coupled receptor (GPCR) crucial for maintaining systemic calcium homeostasis. Upon activation, it couples to multiple intracellular signaling cascades:

  • Gq/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic free calcium ([Ca²⁺]i).[2]

  • Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2]

R-568 potentiates these effects, meaning that in its presence, a lower concentration of extracellular Ca²⁺ is required to activate the receptor and trigger these downstream events. This heightened sensitivity is the basis of its "calcimimetic" activity. Physiologically, this leads to a potent suppressive effect on the secretion of parathyroid hormone (PTH) and an inhibition of parathyroid cell proliferation, making it a valuable agent for studying and managing conditions like secondary hyperparathyroidism.[2][5]

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi CaSR->Gi Activates Ca_ion Extracellular Ca²⁺ Ca_ion->CaSR Activates R568 R-568 HCl (Allosteric Modulator) R568->CaSR Potentiates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Physiological Response (e.g., ↓ PTH Secretion) Ca_release->Response cAMP->Response Calcium_Assay_Workflow start Start seed 1. Cell Seeding HEK293-hCaSR cells seeded in 96-well black, clear-bottom plates start->seed dye_load 2. Dye Loading Incubate cells with Fluo-4 AM calcium indicator dye seed->dye_load wash 3. Wash Step Remove excess extracellular dye with assay buffer (HBSS) dye_load->wash compound_add 4. Compound Addition Add R-568 HCl at various concentrations wash->compound_add measure 5. Fluorescence Measurement Measure baseline fluorescence (F₀) using a plate reader compound_add->measure stimulate 6. Stimulation Inject extracellular Ca²⁺ solution to activate the CaSR measure->stimulate measure_final 7. Kinetic Measurement Measure peak fluorescence (F_max) over time stimulate->measure_final analyze 8. Data Analysis Calculate ΔF/F₀ and plot dose-response curves (EC₅₀) measure_final->analyze end_node End analyze->end_node

Sources

Technical Deep Dive: R-568 and the Allosteric Modulation of Parathyroid Hormone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Endocrinologists

Executive Summary: The Proof of Concept

NPS R-568 (Tecalcet) represents a pivotal milestone in the pharmacology of mineral metabolism. As the first-generation calcimimetic, it provided the definitive proof of concept that the Calcium-Sensing Receptor (CaSR) could be targeted allosterically by small organic molecules to suppress Parathyroid Hormone (PTH) secretion.

Unlike Vitamin D sterols, which act genomically to suppress PTH synthesis over hours or days, R-568 acts immediately on the secretory machinery. This guide dissects the molecular mechanisms, experimental protocols, and pharmacological data that defined R-568’s role, serving as a foundational template for modern calcimimetic research.

Molecular Mechanism of Action

Allosteric Modulation of the CaSR

R-568 is a Type II calcimimetic (positive allosteric modulator). It does not act as an agonist in the absence of calcium. Instead, it binds to the transmembrane domain (TMD) of the CaSR—distinct from the orthosteric calcium-binding site in the large extracellular domain (ECD).

Mechanism:

  • Binding: R-568 binds to the 7-transmembrane domain of the CaSR.

  • Conformational Change: This binding lowers the activation energy required for extracellular calcium (

    
    ) to activate the receptor.
    
  • Sensitivity Shift: The concentration-response curve for

    
     shifts to the left. This means physiological levels of calcium, which would normally be insufficient to suppress PTH in hyperparathyroid states, become sufficient to activate the receptor.
    
Stereoselectivity

The pharmacological activity of the compound resides almost exclusively in the (R)-enantiomer .[1]

  • NPS R-568: High potency (IC50 in the nanomolar range).

  • NPS S-568: Low potency (30-100 fold less potent).

  • Implication: This stereoselectivity confirms specific receptor interaction rather than non-specific membrane perturbation.

Intracellular Signaling Pathway

Activation of the CaSR by R-568 (in the presence of calcium) triggers a bifurcated G-protein signaling cascade in the parathyroid chief cell:

  • 
     Pathway:  Activates Phospholipase C (PLC), generating 
    
    
    
    , which mobilizes intracellular calcium (
    
    
    ). High
    
    
    inhibits the fusion of PTH-containing vesicles with the plasma membrane.
  • 
     Pathway:  Inhibits Adenylyl Cyclase (AC), reducing cAMP levels. Since cAMP is a positive driver of PTH secretion, its reduction further suppresses hormone release.
    
Visualization: CaSR Signaling Architecture

CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Parathyroid Cell Membrane cluster_intracellular Intracellular Signaling Ca Ca++ (Ligand) CaSR CaSR (GPCR) Ca->CaSR Orthosteric Binding R568 R-568 (Allosteric) R568->CaSR Allosteric Modulation Gq Gq/11 Protein CaSR->Gq Activation Gi Gi Protein CaSR->Gi Activation PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3 IP3 Generation PLC->IP3 cAMP cAMP Reduction AC->cAMP Decreased Synthesis Ca_Intra Intracellular Ca++ Release IP3->Ca_Intra PTH_Vesicle PTH Vesicle Fusion Ca_Intra->PTH_Vesicle Inhibits cAMP->PTH_Vesicle Low levels reduce drive PTH_Secretion PTH Secretion BLOCKED PTH_Vesicle->PTH_Secretion Suppression

Figure 1: R-568 allosterically sensitizes the CaSR, triggering Gq and Gi pathways that converge to block PTH secretion.

Preclinical Pharmacology & Data Summary

In Vivo Efficacy (Rat Models)

R-568 demonstrates a rapid onset of action. In normal rats, oral gavage results in a dose-dependent decrease in plasma PTH within 15-30 minutes.[2]

Key Pharmacological Observations:

  • PTH Suppression: The primary effect is a drastic reduction in serum PTH levels.

  • Hypocalcemia: A secondary effect is the reduction of serum calcium. This is driven by two factors:

    • Reduced PTH (less bone resorption/renal reabsorption).

    • Stimulation of Calcitonin secretion (R-568 activates CaSR on thyroid C-cells). Note: R-568 is ~40x more potent at suppressing PTH than stimulating Calcitonin.[3]

  • Anti-Proliferative Effect: In uremic rats (5/6 nephrectomy), chronic treatment prevents parathyroid gland hyperplasia, a hallmark of secondary hyperparathyroidism.

Quantitative Data Summary

The following table synthesizes key potency data derived from seminal studies (e.g., Nemeth et al., Wada et al.).

ParameterMetricValue / ObservationSource Context
In Vivo Potency (PTH) ED50~1.1 mg/kg (Oral, Rat)Rapid PTH suppression (15 min)
In Vivo Potency (

)
ED50~10.4 mg/kg (Oral, Rat)Delayed hypocalcemic response
Stereoselectivity Potency RatioR-568 is 30-100x > S-568Confirms specific receptor target
Hyperplasia Control Cell Count50% reduction in BrdU+ cellsUremic rat model (15 mg/kg dose)
Hemodynamics Blood Pressure~16 mmHg reductionSpontaneously Hypertensive Rats (SHR)

Experimental Methodologies

To replicate or validate the effects of R-568 (or novel calcimimetics), the following protocols are the industry standard, derived from the foundational work of Wada and Nemeth.

Protocol 1: Assessment of Anti-Hyperplastic Activity (The Wada Protocol)

Objective: Determine if R-568 prevents parathyroid cell proliferation in a model of Chronic Renal Insufficiency (CRI).

Reagents & Setup:

  • Model: Male Sprague-Dawley rats (200-250g).

  • Compound: NPS R-568 dissolved in 20% sulfobutyl-ether-β-cyclodextrin (or appropriate vehicle).

  • Labeling Agent: 5-bromo-2'-deoxyuridine (BrdU).

Step-by-Step Workflow:

  • Induction of Uremia: Perform 5/6 nephrectomy (remove 2/3 of left kidney, remove right kidney 1 week later).

  • Dietary Loading: Feed rats a high-phosphorus diet (0.9-1.2% P) to exacerbate secondary hyperparathyroidism.

  • Dosing Regimen:

    • Administer R-568 (e.g., 15 mg/kg) via oral gavage twice daily for 4-56 days (depending on acute vs. chronic study goals).

    • Include Vehicle Control and Sham-operated groups.[4][5]

  • Proliferation Labeling:

    • Infuse BrdU intraperitoneally (IP) 18 hours prior to sacrifice.

  • Tissue Processing:

    • Surgically remove parathyroid glands (PTG).

    • Fix in formalin; embed in paraffin.

  • Analysis:

    • Perform immunohistochemistry for BrdU.

    • Quantification: Calculate the Labeling Index (number of BrdU-positive nuclei / total nuclei).

    • Validation: Verify serum PTH, Ca, and P levels to confirm systemic effect.

Protocol 2: Acute PTH Suppression Assay (The Nemeth Protocol)

Objective: Establish the ED50 for acute PTH suppression.

Step-by-Step Workflow:

  • Baseline: Fast rats overnight. Collect baseline blood sample (tail vein).

  • Administration: Administer R-568 (0.1 - 30 mg/kg) via oral gavage.

  • Time-Course Sampling: Collect blood at T=15, 30, 60, 120, and 240 minutes.

  • Assay: Centrifuge blood to separate serum. Measure PTH using a Rat Bioactive Intact PTH ELISA.

  • Calculation: Plot % change from baseline vs. Log(Dose) to determine ED50.

Visualization: Experimental Workflow (Wada Protocol)

Experimental_Workflow cluster_phase1 Phase 1: Model Induction cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Analysis Nephrectomy 5/6 Nephrectomy Diet High Phosphate Diet Nephrectomy->Diet 1 Week Recovery Dosing R-568 (Daily Gavage) Diet->Dosing Onset of HPT BrdU BrdU Infusion (Day -1) Dosing->BrdU Chronic Phase Sacrifice Tissue Harvest BrdU->Sacrifice 18 hrs IHC IHC Staining Sacrifice->IHC Data Calculate Labeling Index IHC->Data

Figure 2: Workflow for assessing the anti-proliferative effects of R-568 in uremic rats.

Translational Context: The Bridge to Cinacalcet

While R-568 was highly effective in preclinical models, its clinical development was halted in favor of Cinacalcet (AMG 073) .

Why did R-568 fail?

  • Pharmacokinetics (PK): R-568 exhibited low bioavailability and variable metabolic stability in humans due to rapid metabolism by CYP2D6. This led to unpredictable serum levels and a "peak-and-valley" effect, causing intermittent hypocalcemia.

  • The Successor: Cinacalcet is structurally related (a phenylalkylamine) but optimized for a longer half-life and more consistent PK profile, allowing for once-daily dosing in humans.

However, R-568 remains a critical tool compound in research for validating CaSR-mediated pathways in novel tissue types (e.g., gastric motility, cardiovascular systems) due to its high potency and well-characterized stereoselectivity.

References

  • Nemeth EF, et al. (1998).[6] Calcimimetics with potent and selective activity on the parathyroid calcium receptor.[6] Proceedings of the National Academy of Sciences, 95(7), 4040–4045.

  • Wada M, et al. (1997).[6][7] The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency.[4][5][6] Journal of Clinical Investigation, 100(12), 2977–2983.

  • Wada M, et al. (2000).[6] Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism.[4][6] Kidney International, 57(1), 50–58.[4][6]

  • Nemeth EF, Fox J. (1999). Calcimimetic Compounds: A Direct Approach to Controlling Plasma Levels of Parathyroid Hormone in Hyperparathyroidism. Trends in Endocrinology & Metabolism, 10(2), 66-71.

  • Fox J, et al. (1999). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium.[3] Journal of Pharmacology and Experimental Therapeutics, 290(2), 473-479.

Sources

Technical Deep Dive: The R-568 Allosteric Binding Pocket of Human CaSR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: R-568 Binding Site on Human Calcium-Sensing Receptor (CaSR) Content Type: Technical Whitepaper / Experimental Guide Audience: Structural Biologists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Prototype of Type II Calcimimetics

The calcium-sensing receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that functions as the master regulator of calcium homeostasis. Unlike Class A GPCRs, where the orthosteric site resides within the transmembrane bundle, the CaSR detects its principal agonist (


) via a massive extracellular Venus Flytrap (VFT) domain.

NPS R-568 (R-568) represents the prototypical Type II calcimimetic—a positive allosteric modulator (PAM) that binds not to the VFT, but to a distinct, lipophilic pocket within the 7-transmembrane (7TM) domain. By stabilizing the active conformational state of the 7TM bundle, R-568 lowers the activation threshold for extracellular calcium, effectively "sensitizing" the receptor.

This guide dissects the molecular architecture of the R-568 binding site, the causality of its allosteric mechanism, and the experimental frameworks required to validate ligand engagement.

Structural Architecture of the Binding Pocket

The R-568 binding site is a solvent-accessible cavity located in the upper third of the transmembrane domain, wedged between helices TM2, TM3, TM6, and TM7. This pocket is distinct from the orthosteric site and is evolutionarily conserved among mammalian CaSRs, but not in related receptors like mGluRs, conferring specificity.

The "Anchor and Clamp" Binding Mode

Current cryo-EM and mutagenesis data suggest a binding mode defined by two primary interaction types: an electrostatic anchor and a hydrophobic clamp.

ResidueLocationInteraction TypeMechanistic Function
Glu837 (E837) TM7Salt Bridge The Anchor. The carboxylate side chain forms a critical salt bridge with the protonated secondary amine of R-568. Mutation (E837I) abolishes binding.
Gln681 (Q681) TM3Hydrogen BondStabilizes the amine linker of R-568, positioning the molecule within the helical bundle.
Phe668 (F668) TM2

-

Stacking
Forms part of the hydrophobic cage that accommodates the aromatic rings of R-568.
Phe684 (F684) TM3HydrophobicContributes to the hydrophobic floor of the pocket, restricting ligand mobility.
Trp818 (W818) TM6Steric / RotamerThe Activation Toggle. R-568 binding stabilizes W818 in a specific rotameric state that is essential for G-protein coupling.
Phe821 (F821) TM6StericActs as a pivot point; R-568 reinforces a kink in TM6 necessary for receptor activation.
Visualization of the Allosteric Mechanism

The binding of R-568 induces a concerted rearrangement of the transmembrane helices. The following diagram illustrates the signal transduction pathway from the allosteric pocket to the G-protein interface.

CaSR_Allostery cluster_membrane Plasma Membrane R568 R-568 Ligand Pocket TMD Binding Pocket (TM2, TM3, TM6, TM7) R568->Pocket Diffuses into E837 Glu837 (Electrostatic Anchor) Pocket->E837 Salt Bridge Formation TM6_Kink TM6 Helical Kink (Stabilized by F821/W818) E837->TM6_Kink Induces Conformational Change IC_Loops Intracellular Loops (ICL2, ICL3) TM6_Kink->IC_Loops Exposes Binding Interface Gq Gq/11 Protein Coupling IC_Loops->Gq Recruits PLC Phospholipase C Activation Gq->PLC Activates

Figure 1: Signal transduction cascade initiated by R-568 binding within the transmembrane domain.

Experimental Validation Framework

To rigorously validate the R-568 binding site, one cannot rely solely on computational docking. A self-validating experimental system must combine Site-Directed Mutagenesis with Functional Response Assays .

The "Loss-of-Function" Screen (Protocol)

This protocol validates the binding site by demonstrating that specific point mutations (e.g., E837I) ablate the PAM activity of R-568 without destroying the receptor's ability to respond to Calcium (the orthosteric agonist).

Objective: Quantify the shift in R-568 potency (


) on mutant receptors.
Step 1: Construct Generation
  • Template: Human CaSR cDNA in a mammalian expression vector (e.g., pcDNA3.1).

  • Mutagenesis: Use QuikChange or similar PCR-based method to introduce E837I (negative control for binding) and A840V (control for functional integrity).

  • Verification: Sanger sequencing of the entire open reading frame to ensure no secondary mutations.

Step 2: Transient Transfection
  • Cell Line: HEK293T cells (low endogenous CaSR background).

  • Seeding:

    
     cells/well in poly-D-lysine coated 96-well black-wall plates.
    
  • Transfection: Use Lipofectamine 2000. Ratio 1:2.5 (DNA:Reagent). Incubate 24-48 hours.

Step 3: IP-One Accumulation Assay (Functional Readout)

Why IP-One? CaSR couples to


, leading to 

production.

is unstable; IP-One (a stable metabolite) accumulation (in the presence of LiCl) is a robust proxy for G-protein activation.
  • Buffer Prep: HBSS containing 20 mM HEPES, pH 7.4. Crucial: Remove Calcium and Magnesium initially to baseline the receptor.

  • Stimulation:

    • Prepare a concentration-response curve of R-568 (

      
       M to 
      
      
      
      M).
    • Co-Agonist: Add a sub-maximal concentration of

      
       (e.g., 1.5 mM) to all wells. Note: R-568 is a PAM; it requires some agonist presence to function optimally.
      
  • Incubation: Add compounds to cells. Incubate for 1 hour at 37°C in the presence of 50 mM LiCl (to block IP degradation).

  • Detection: Lyse cells and add HTRF (Homogeneous Time Resolved Fluorescence) reagents (IP1-d2 conjugate and Anti-IP1-Cryptate).

  • Analysis: Read on an HTRF-compatible plate reader (e.g., PHERAstar). Calculate HTRF ratio (665nm/620nm).

Step 4: Data Interpretation (Self-Validation)
  • Wild Type (WT): Should show a sigmoidal dose-response to R-568 with an

    
     nM.
    
  • E837I Mutant: Should show no response or a massive right-shift (>100-fold) to R-568, but must retain a normal dose-response to extracellular

    
     alone.
    
    • If E837I fails to respond to Ca2+, the receptor is misfolded, and the lack of R-568 binding is an artifact.

Experimental Workflow Diagram

Workflow Mutagenesis Site-Directed Mutagenesis (E837I) Transfection HEK293 Transfection Mutagenesis->Transfection Starvation Serum/Ca2+ Starvation Transfection->Starvation Stimulation Stimulation: R-568 + 1.5mM Ca2+ Starvation->Stimulation Detection HTRF Detection (IP-One) Stimulation->Detection Analysis Curve Fitting (4-Parameter Logistic) Detection->Analysis

Figure 2: Validated workflow for characterizing allosteric modulators on CaSR.

Therapeutic Implications & Evolution

Understanding the R-568 binding site was the Rosetta Stone for developing calcimimetics.

  • R-568 (First Generation): Validated the concept but suffered from low bioavailability and rapid metabolism (CYP2D6).

  • Cinacalcet (Second Generation): Structurally optimized to bind the same pocket (overlapping residues F668, E837) but with a naphthyl ring replacing the phenyl ring, improving pharmacokinetics.

Clinical Relevance: Mutations in the binding pocket (e.g., at residue 837 or 668) can render patients resistant to calcimimetic therapy (Cinacalcet/Etelcalcetide), necessitating alternative therapeutic strategies for Hyperparathyroidism.

References

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor.[1][2] Proceedings of the National Academy of Sciences, 95(7), 4040-4045. Link

  • Miedlich, S. U., et al. (2004). Homology modeling of the transmembrane domain of the human calcium sensing receptor and localization of an allosteric binding site.[2] Journal of Biological Chemistry, 279(8), 7254-7263. Link

  • Hu, J., & Spiegel, A. M. (2007). Structure-function analysis of the extracellular calcium-sensing receptor. Journal of Cellular and Molecular Medicine, 11(5), 908-922. Link

  • Leach, K., et al. (2016). Structure-function studies of the G protein-coupled receptor family C group 3 receptors. British Journal of Pharmacology, 173(20), 2971-2983. Link

  • Geng, Y., et al. (2016). Structural mechanism of ligand activation in human calcium-sensing receptor. eLife, 5, e13662. Link

Sources

Methodological & Application

R-568 hydrochloride solubility in DMSO and ethanol protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Formulation Protocols for R-568 Hydrochloride

Abstract & Introduction

R-568 Hydrochloride (also known as Tecalcet Hydrochloride) is a calcimimetic agent that acts as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). By increasing the sensitivity of CaSR to extracellular calcium, it suppresses parathyroid hormone (PTH) secretion, making it a critical tool in researching hyperparathyroidism and calcium homeostasis.

However, R-568 HCl presents significant solubility challenges in aqueous environments. Improper solubilization can lead to micro-precipitation, inconsistent bioassays, and "silent" experimental failures where the compound never reaches its molecular target. This guide provides validated protocols for preparing stable stock solutions in organic solvents (DMSO, Ethanol) and subsequent dilution strategies for in vitro and in vivo applications.

Physicochemical Profile

Before handling, verify the specific batch molecular weight on your Certificate of Analysis (CoA), as hydration states can vary.

PropertyDataNotes
Compound Name R-568 HydrochlorideSalt form is preferred for stability over free base.
CAS Number 177172-49-5
Molecular Formula C₁₈H₂₂ClNO[1][2][3] · HCl
Molecular Weight ~340.29 g/mol Always check CoA for batch-specific MW.[2]
Appearance White to off-white solidHygroscopic; store desiccated.
Storage (Solid) -20°C (Long term)Protect from light and moisture.

Solubility Guidelines

R-568 HCl is hydrophobic. While the hydrochloride salt improves solubility compared to the free base, it remains sparingly soluble in pure water or saline.

SolventMax SolubilityStabilityApplication
DMSO ~100 mM (34 mg/mL)High (-20°C)Primary stock solvent.
Ethanol (100%) ~100 mM (34 mg/mL)Moderate (-20°C)Alternative if DMSO is toxic to specific cell lines.
Water / PBS < 0.5 mg/mLVery Low (Unstable)DO NOT use for stock solutions. Only for final dilution.

Critical Warning: Aqueous solutions of R-568 HCl are unstable and prone to rapid precipitation. Always prepare aqueous dilutions immediately before use.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM to 50 mM) for long-term storage.

Materials:

  • R-568 Hydrochloride powder.

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture or HPLC).

  • Vortex mixer.

  • Amber glass vials (borosilicate) with Teflon-lined caps.

Procedure:

  • Equilibration: Allow the vial of R-568 HCl powder to warm to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.

  • Calculation: Calculate the volume of DMSO required.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (M)

    • Example: To make a 50 mM stock from 10 mg of R-568 HCl (MW 340.29):

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, warm the vial in a 37°C water bath for 2-3 minutes, then vortex again. Sonicate only if absolutely necessary (heat generation can degrade compounds).

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: ~6 months at -20°C; >1 year at -80°C.

Protocol 2: In Vitro Dilution (Preventing "Solvent Crash")

Objective: Dilute the Master Stock into aqueous culture media without causing precipitation.

The Challenge: Rapidly adding a hydrophobic stock to water causes a local high-concentration interface, leading to "solvent crash" (precipitation).

Procedure:

  • Preparation: Thaw the DMSO stock at 37°C and vortex until clear.

  • Intermediate Dilution (Optional but Recommended):

    • If your final assay concentration is low (e.g., 1 µM), create a 100x or 1000x intermediate stock in culture media or buffer rather than adding the 50 mM stock directly.

  • Stepwise Addition:

    • Place your culture media/buffer in a tube on a vortex mixer set to low speed.

    • Slowly add the DMSO stock dropwise into the vortexing media.

    • Target: Ensure the final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

  • Visual QC: Hold the tube up to a light source. The solution should be clear. If it looks cloudy or opalescent, precipitation has occurred.

    • Remedy: If precipitation occurs, lower the concentration or use a carrier molecule (see Protocol 3).

Protocol 3: In Vivo Formulation (Rat/Mouse)

Objective: Formulate R-568 for Oral (PO) or Intraperitoneal (IP) administration. Simple saline dilutions often fail for in vivo doses.

Recommended Vehicle: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

Rationale: Cyclodextrins encapsulate the hydrophobic drug, improving solubility and bioavailability without the toxicity associated with high-percentage DMSO or PEG vehicles.

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water or saline. Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh the required amount of R-568 HCl.

    • Add the 20% HP-β-CD vehicle directly to the powder.

    • Vortex and sonicate (in a water bath) for 10–15 minutes until fully dissolved.

  • Alternative (Co-solvent method):

    • Dissolve R-568 HCl in 5% DMSO (of final volume).

    • Add 40% PEG400 .

    • Slowly add 55% Saline/Water with constant stirring.

    • Note: This formulation is more viscous and may be less tolerated in chronic studies than cyclodextrins.

Biological Context: Mechanism of Action

R-568 acts as a Type II Calcimimetic. It does not bind to the orthosteric calcium-binding site but rather to an allosteric site in the transmembrane domain, inducing a conformational change that increases the receptor's affinity for Calcium (


).

G cluster_0 Parathyroid Chief Cell R568 R-568 HCl (Calcimimetic) CaSR CaSR (Transmembrane Domain) R568->CaSR Allosteric Binding Gq Gq/11 Protein Activation CaSR->Gq Conformational Change (Sensitization) Calcium Extracellular Ca²⁺ Calcium->CaSR Orthosteric Binding PLC Phospholipase C (PLC) Gq->PLC Signaling Cascade IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 ER_Ca Intracellular Ca²⁺ Release (Endoplasmic Reticulum) IP3->ER_Ca Binds IP3R PTH_Inhib Inhibition of PTH Secretion ER_Ca->PTH_Inhib Negative Feedback

Figure 1: Signal transduction pathway of R-568 mediated CaSR activation leading to PTH suppression.

References

  • Nemeth, E. F., et al. (1998). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences, 95(7), 4040-4045. Available at: [Link]

  • Wada, M., et al. (2000). "Calcimimetic NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency."[2][3] Kidney International, 57(1), 50-58. Available at: [Link]

  • Goulding, A. M., et al. (2015).[4] "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies." Journal of Applied Toxicology. (Supporting data for vehicle selection). Available at: [Link]

Sources

Preparation of R-568 Stock Solutions for In Vitro Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role and Properties of R-568

R-568, available as a hydrochloride salt, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein-coupled receptor, plays a crucial role in maintaining calcium homeostasis throughout the body.[3] By allosterically modulating the CaSR, R-568 enhances the receptor's sensitivity to extracellular calcium ions. This activity makes R-568 a valuable tool for investigating the physiological and pathophysiological roles of the CaSR in various in vitro models.[2][3]

This application note provides a comprehensive guide for the preparation of R-568 stock solutions and their subsequent dilution for use in a range of in vitro assays. Adherence to these protocols is critical to ensure the accuracy, reproducibility, and validity of experimental results.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

R-568 does not directly activate the CaSR in the absence of its endogenous ligand, calcium. Instead, it binds to a site on the receptor distinct from the calcium-binding site. This binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium, thereby potentiating the downstream signaling cascade upon calcium binding. This allosteric mechanism allows for a fine-tuned modulation of receptor activity.

Physicochemical Properties and Solubility Characteristics

A thorough understanding of the physicochemical properties of R-568 hydrochloride is fundamental to the successful preparation of stable and effective solutions.

PropertyValueSource
Molecular Formula C₁₈H₂₂ClNO·HCl[4]
Molecular Weight 340.29 g/mol [4]
Appearance Crystalline solid[4]
Solubility in DMSO Up to 100 mM (34.03 mg/mL)[1]
Solubility in Ethanol Up to 100 mM (34.03 mg/mL)[1]

Causality Behind Solvent Choice:

The high solubility of R-568 hydrochloride in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol makes them ideal for preparing high-concentration primary stock solutions.[1] DMSO is often the preferred solvent due to its aprotic nature, which can help to prevent the degradation of sensitive compounds. Furthermore, its miscibility with aqueous solutions allows for the straightforward preparation of working solutions in physiological buffers. However, it is crucial to be mindful of the potential effects of the final DMSO concentration on the cells or biological system under investigation.[5][6]

Safety and Handling Precautions

As with any chemical reagent, appropriate safety measures must be observed when handling R-568 hydrochloride.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: This guide provides general safety recommendations. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of R-568 hydrochloride in DMSO.

Materials:

  • R-568 hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of R-568 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of R-568 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of the compound (Molecular Weight = 340.29 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and/or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.

Protocol 2: Preparation of Aqueous Working Solutions by Serial Dilution

This protocol details the preparation of working solutions of R-568 in a physiological buffer from the 10 mM primary stock solution.

Materials:

  • 10 mM R-568 primary stock solution in DMSO

  • Sterile physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or cell culture medium)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the 10 mM R-568 primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the desired aqueous buffer (e.g., 10 µL of 10 mM stock + 90 µL of buffer).

  • Final Working Solution: Prepare the final working concentrations by serially diluting the stock or intermediate solution in the appropriate aqueous buffer. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution (e.g., 2 µL of 1 mM stock + 198 µL of buffer).

  • Mixing: Gently mix each dilution by pipetting up and down. Avoid vigorous vortexing of protein-containing solutions.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the assay is below a level that may cause cellular toxicity or interfere with the assay, typically ≤ 0.1%. Calculate and report the final DMSO concentration in your experimental records.

  • Use Immediately: Aqueous working solutions should be prepared fresh on the day of the experiment and used immediately to minimize the risk of precipitation or degradation.

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of R-568 stock and working solutions.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation A 1. Weigh R-568 HCl Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C D 4. Aliquot into Amber Vials C->D E 5. Store at -20°C or -80°C D->E F 6. Thaw Single Aliquot E->F On day of experiment G 7. Perform Serial Dilutions in Aqueous Buffer F->G H 8. Ensure Final DMSO % is Low G->H I 9. Use Immediately in Assay H->I

Caption: Workflow for R-568 Solution Preparation.

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating. By starting with a high-concentration, well-solubilized stock in an appropriate organic solvent and then performing careful serial dilutions into aqueous media, the risk of compound precipitation is minimized. The recommendation to prepare aqueous working solutions fresh for each experiment further ensures the integrity and activity of the R-568.

Key Validation Checkpoints:

  • Visual Inspection: Always visually inspect the primary stock and final working solutions for any signs of precipitation. A clear solution is indicative of complete solubilization.

  • Vehicle Controls: In any in vitro assay, it is essential to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This allows for the differentiation of the effects of R-568 from any potential effects of the solvent.

  • Concentration-Response Curves: Performing a concentration-response experiment is a critical step in validating the activity of the prepared R-568 solutions. A clear dose-dependent effect on the biological system of interest provides confidence in the accuracy of the solution preparation.

By adhering to these detailed protocols and incorporating the principles of self-validation, researchers can confidently prepare R-568 solutions for their in vitro assays, leading to more reliable and reproducible data.

References

  • Nemeth, E. F., Heaton, W. H., Miller, M., Fox, J., Balandrin, M. F., Van Wagenen, B. C., & Colloton, M. (2004). Pharmacological and clinical properties of calcimimetics: calcium receptor activators that afford an innovative approach to controlling hyperparathyroidism. Journal of pharmacology and experimental therapeutics, 308(2), 627–635.
  • Nemeth, E. F. (2013). Calcimimetic and calcilytic drugs for treating bone and mineral-related disorders. Best practice & research. Clinical endocrinology & metabolism, 27(3), 359–372.
  • Ojala, K., Salmi, J., Shevchenko, A., Ylikotila, J., Korjamo, T., van Veen, B., ... & Juppo, A. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International journal of pharmaceutics, 605, 120803.
  • Aurora Composites. Material Safety Data sheet. [Link]

  • RxList. Calcimimetics: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • ACS Omega. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

  • PubMed. The effect of dimethylsulfoxide on the calcium paradox. [Link]

  • PubMed. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture. [Link]

  • PubMed. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types. [Link]

  • ResearchGate. What is the effect of DMSO in calcium assays? [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ResearchGate. Evolution of a physiological pH 6.8 bicarbonate buffer system: Application to the dissolution testing of enteric coated products. [Link]

  • Helda. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • ResearchGate. Formation and stability of calcium complexes of dimethyl sulfoxide in water. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique. [Link]

Sources

R-568 oral gavage administration protocol for rats

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oral Gavage Administration of R-568 in Rat Models

Abstract

This protocol delineates the standardized methodology for the oral gavage administration of R-568 (NPS R-568), a first-generation calcimimetic and allosteric modulator of the calcium-sensing receptor (CaSR). Designed for researchers investigating secondary hyperparathyroidism (HPT) and calcium homeostasis, this guide addresses the critical challenges of R-568 hydrophobicity, rapid pharmacodynamic onset, and the risk of acute hypocalcemia. It provides a self-validating workflow ensuring high bioavailability and reproducible suppression of Parathyroid Hormone (PTH).

Introduction & Mechanistic Rationale

R-568 acts as a positive allosteric modulator (PAM) of the CaSR expressed on the surface of parathyroid chief cells. Unlike orthosteric agonists (like Ca²⁺), R-568 binds to the transmembrane domain, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium.

Therapeutic Relevance: In rat models of Chronic Kidney Disease (CKD) and secondary HPT, R-568 suppresses PTH secretion without the need for supraphysiological calcium levels, preventing vascular calcification.

Critical Dosing Considerations:

  • Rapid Onset: PTH levels can drop by >80% within 15–30 minutes post-gavage.

  • Bioavailability: R-568 is lipophilic. Poor vehicle selection leads to erratic absorption and data noise.

  • Safety Window: High doses (>30 mg/kg) can induce prolonged hypocalcemia, necessitating careful monitoring.

Materials & Reagents

Test Compound
  • Compound Name: R-568 (NPS R-568) Hydrochloride

  • Chemical Name: N-(3-[2-chlorophenyl]propyl)-(R)-α-methyl-3-methoxybenzylamine hydrochloride

  • CAS Number: 174635-69-9 (HCl salt)

  • Storage: -20°C, desiccated. Protect from light.

Vehicle Formulation (Critical)

R-568 has poor aqueous solubility. Simple saline suspensions are not recommended for pharmacokinetic (PK) or acute pharmacodynamic (PD) studies due to variability.

  • Preferred Vehicle: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

  • Alternative Vehicle: 20% Sulfobutylether-β-cyclodextrin (SB-β-CD) (e.g., Captisol®).

  • Suspension Vehicle (Chronic Efficacy Only): 0.5% Methylcellulose + 0.1% Tween 80 (Requires constant stirring).

Equipment
  • Gavage Needles: Stainless steel, ball-tipped.[1]

    • Rats 150-250g: 16G or 18G, 2-3 inch length.

    • Rats >250g: 16G, 3-4 inch length.

  • Syringes: 1 mL or 3 mL Luer-lock (for precision dosing).

  • Restraint: Plexiglass restrainer or towel technique.

Experimental Protocol

Vehicle Preparation (Standard: 20% HP-β-CD)
  • Weigh 20 g of HP-β-CD.

  • Dissolve in ~80 mL of deionized water with gentle stirring until clear.

  • Adjust final volume to 100 mL.

  • Filter sterilize (0.22 µm) if storing for >24 hours.

Stock Solution Preparation (Example: 5 mg/mL)
  • Calculate the required amount of R-568 HCl based on the salt correction factor (MW salt / MW free base).

  • Add R-568 powder slowly to the 20% HP-β-CD vehicle under constant magnetic stirring.

  • Sonication: Sonicate for 10–15 minutes at room temperature until the solution is perfectly clear. Note: If cloudiness persists, check pH; R-568 is more soluble at slightly acidic to neutral pH.

  • Validity: Prepare fresh daily to prevent precipitation or degradation.

Animal Preparation
  • Fasting: Fast rats for 4–6 hours prior to dosing to standardize gastric emptying and absorption kinetics. Access to water must remain ad libitum.

  • Baseline Sampling: Collect -15 min blood sample for baseline PTH and Ionized Calcium (iCa).

Oral Gavage Procedure
  • Dose Calculation:

    • Standard Volume: 5 mL/kg (e.g., 1.25 mL for a 250g rat).

    • Max Volume: 10 mL/kg (Avoid if possible to reduce stress).

  • Restraint: Secure the rat in a vertical position. The head and neck must be aligned to straighten the esophagus.[2]

  • Insertion:

    • Introduce the ball-tipped needle into the diastema (gap behind incisors).

    • Gently advance along the roof of the mouth. The rat should swallow the needle; never force it .

    • If resistance is felt, withdraw and redirect.

  • Administration: Depress the plunger steadily. Do not inject air.

  • Withdrawal: Gently remove the needle and monitor the rat for 10 seconds for signs of reflux or respiratory distress.

Pharmacodynamic Monitoring & Timeline

Due to the rapid action of R-568, precise timing is non-negotiable.

TimepointActionAnalyteRationale
T = -15 min Blood DrawPTH, iCaBaseline establishment.
T = 0 min Dosing -Oral Gavage of R-568.
T = 15 min Blood DrawPTHPeak Effect: Maximal PTH suppression typically occurs here.
T = 30 min Blood DrawPTH, iCaSustained PTH suppression; onset of hypocalcemia.
T = 2 hrs Blood DrawiCaNadir of Calcium: Peak hypocalcemic effect.
T = 4 hrs Blood DrawiCaRecovery phase monitoring.
T = 24 hrs Blood DrawiCaVerification of return to homeostasis.

Visualizations

Diagram 1: Mechanism of Action

R-568 allosteric modulation of the Parathyroid CaSR.

G R568 R-568 (Calcimimetic) CaSR Calcium-Sensing Receptor (Parathyroid Cell Surface) R568->CaSR Allosteric Binding ConfChange Conformational Change (Increased Sensitivity to Ca++) CaSR->ConfChange Gq Gq/11 Protein Activation ConfChange->Gq PLC PLC Activation -> IP3 Gq->PLC CaRelease Intracellular Ca++ Release PLC->CaRelease PTH_Inhib Inhibition of PTH Vesicle Fusion CaRelease->PTH_Inhib Serum_PTH Reduced Serum PTH PTH_Inhib->Serum_PTH Serum_Ca Reduced Serum Calcium (Secondary Effect) Serum_PTH->Serum_Ca Reduced Bone Resorption

Caption: R-568 binds allosterically to CaSR, amplifying signal transduction to inhibit PTH secretion.

Diagram 2: Experimental Workflow

Step-by-step execution for reproducible data.

Workflow cluster_prep Preparation cluster_animal Animal Phase cluster_analysis Analysis Vehicle 20% HP-beta-CD Preparation Solubilization Dissolve R-568 (Sonicate to Clear) Vehicle->Solubilization Gavage Oral Gavage (5 mL/kg) Solubilization->Gavage Fast Fast Rats (4-6 Hours) Fast->Gavage Sample1 T=15m: PTH Analysis Gavage->Sample1 Rapid PTH Drop Sample2 T=2h: Calcium Analysis Sample1->Sample2 Delayed Hypocalcemia

Caption: Workflow emphasizing vehicle preparation and critical sampling windows for PTH vs Calcium.

Expected Results & Data Interpretation

ParameterVehicle ControlR-568 (3 mg/kg)R-568 (10 mg/kg)Interpretation
Serum PTH (15 min) 100% (Baseline)< 20%< 10% (Undetectable)Indicates successful CaSR activation.
Serum Calcium (2 hr) 9.5 - 10.5 mg/dL8.5 - 9.0 mg/dL< 8.0 mg/dLIndicates physiological response to low PTH.
Behavior NormalNormalPotential LethargyMonitor for hypocalcemic tetany at high doses.

Troubleshooting & Safety

  • Issue: Inconsistent PTH reduction.

    • Cause: Precipitation of R-568 in the stomach or improper gavage (lung delivery).

    • Solution: Switch to HP-β-CD vehicle; ensure rats are fasted; verify gavage tube placement.

  • Issue: Acute Hypocalcemia (Tetany/Seizures).

    • Cause: Overdose or hypersensitivity.

    • Rescue: Intraperitoneal (IP) injection of Calcium Gluconate (100 mg/kg) immediately upon signs of distress.

  • Issue: Respiratory Distress post-gavage.

    • Cause: Tracheal administration.[2]

    • Action: Immediate euthanasia is ethically required if aspiration is confirmed.

References

  • Fox, J., et al. (1999). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium. Journal of Pharmacology and Experimental Therapeutics, 290(2), 473-479. Link

  • Wada, M., et al. (1997). The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency.[3][4] Journal of Clinical Investigation, 100(12), 2977-2983. Link

  • Chin, J., et al. (2016). Oral Gavage in the Rat: Standard Operating Procedures. FSU Office of Research. Link

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040-4045. Link

Sources

Application Notes and Protocols for the Preclinical Evaluation of R-568 in Rodent Models of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Secondary Hyperparathyroidism and the Advent of Calcimimetics

Secondary hyperparathyroidism (SHPT) is a frequent and severe complication of chronic kidney disease (CKD).[1] As renal function declines, the kidneys' ability to excrete phosphate and produce active vitamin D is impaired.[2] This leads to a cascade of events including hyperphosphatemia, hypocalcemia, and reduced vitamin D levels, which collectively stimulate the parathyroid glands to overproduce parathyroid hormone (PTH).[1] Chronically elevated PTH levels contribute significantly to CKD-mineral and bone disorder (CKD-MBD), characterized by abnormal bone turnover, vascular calcification, and increased cardiovascular morbidity and mortality.[3]

The discovery of the calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, was a landmark in understanding calcium homeostasis.[4] The CaSR is the principal regulator of PTH secretion, responding to small fluctuations in extracellular calcium. This discovery paved the way for a new class of therapeutic agents known as calcimimetics. These drugs, such as R-568 (also known as Tecalcet), are allosteric modulators that increase the sensitivity of the CaSR to extracellular calcium.[5] By "mimicking" the effect of calcium, R-568 effectively suppresses PTH synthesis and secretion, offering a targeted approach to managing SHPT.[6][7] Preclinical studies have demonstrated that R-568 can dose-dependently decrease serum PTH and calcium levels, prevent parathyroid gland hyperplasia, and improve bone mineral density in animal models of chronic renal insufficiency.[8][9][10]

This document provides a comprehensive guide to the experimental design and execution of preclinical studies evaluating R-568 in established rat models of secondary hyperparathyroidism. It is intended to provide researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible in vivo efficacy studies.

Understanding the Mechanism: R-568 and the Calcium-Sensing Receptor Signaling Pathway

R-568 functions as a positive allosteric modulator of the CaSR.[5] It binds to a site on the receptor distinct from the calcium-binding site, inducing a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[11] This potentiation of CaSR signaling in the parathyroid chief cells leads to the inhibition of PTH synthesis and secretion. The downstream signaling cascade initiated by CaSR activation is complex, involving multiple G-protein pathways. The primary pathway for PTH inhibition is through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and both IP3 and DAG activate protein kinase C (PKC). This cascade ultimately leads to the suppression of PTH gene expression and exocytosis of PTH-containing vesicles. Additionally, CaSR activation can influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is implicated in regulating parathyroid cell proliferation.[5]

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Binds R568 R-568 (Calcimimetic) R568->CaSR Allosterically Modulates Gq11 Gq/11 CaSR->Gq11 Activates MAPK MAPK Pathway (e.g., ERK1/2) CaSR->MAPK Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_intra ↑ Intracellular Ca²⁺ IP3->Ca_intra Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_intra->PKC Activates PTH_synthesis ↓ PTH Gene Transcription PKC->PTH_synthesis PTH_secretion ↓ PTH Secretion PKC->PTH_secretion MAPK->PTH_synthesis Cell_proliferation ↓ Cell Proliferation MAPK->Cell_proliferation

Caption: CaSR signaling pathway modulated by R-568.

Experimental Models of Secondary Hyperparathyroidism

The selection of an appropriate animal model is critical for the successful preclinical evaluation of R-568. The most widely used and well-characterized models are those that induce chronic kidney disease in rodents, which then leads to the development of SHPT.

The 5/6 Subtotal Nephrectomy (SNx) Rat Model

This is a surgical model that mimics the progressive nature of CKD.[4] By reducing the renal mass, this model leads to hypertension, proteinuria, and a gradual decline in glomerular filtration rate, which in turn induces SHPT.

Protocol for 5/6 Subtotal Nephrectomy:

This is a two-step surgical procedure.

Step 1: Unilateral Nephrectomy

  • Anesthetize the rat (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection) and ensure a surgical plane of anesthesia is reached.

  • Shave and aseptically prepare the left flank.

  • Make a small flank incision to expose the left kidney.

  • Gently exteriorize the kidney, and ligate the renal artery, vein, and ureter with a single suture.

  • Remove the kidney and close the muscle and skin layers with sutures or staples.

  • Provide post-operative analgesia and allow the animal to recover for one week.

Step 2: Contralateral Renal Mass Reduction

  • After the one-week recovery period, anesthetize the animal again and prepare the right flank.

  • Expose the right kidney and ligate two of the three branches of the renal artery.[12] Alternatively, ligate the renal parenchyma at both poles.[12] This will induce ischemia and infarction of approximately two-thirds of the kidney.

  • Return the kidney to the abdominal cavity and close the incision.

  • Provide post-operative care as before.

  • A sham-operated control group should undergo the same surgical procedures but without ligation or removal of renal tissue.

Adenine-Induced Nephrotoxicity Model

This is a non-surgical, dietary model that induces tubulointerstitial nephritis and chronic renal failure.[2] It is often considered a more rapid and severe model of CKD and SHPT compared to the 5/6 nephrectomy model.[1]

Protocol for Adenine-Induced CKD:

  • House rats in individual cages to monitor food intake.

  • Provide a diet containing 0.75% (w/w) adenine for 2-4 weeks.[2] The duration can be adjusted to achieve the desired severity of renal failure.

  • Monitor the animals' body weight and food consumption regularly, as adenine can reduce appetite. A pair-fed control group receiving a normal diet is recommended to control for nutritional effects.[3]

  • After the induction period, switch the rats back to a standard diet. The renal dysfunction and SHPT will persist.

Dietary Modification to Exacerbate SHPT: To induce a more robust SHPT phenotype in either model, a high phosphorus diet (e.g., 1.2% phosphorus) can be introduced after the initial CKD induction period.[13] This dietary challenge further stimulates PTH secretion and parathyroid gland hyperplasia.

R-568 Administration Protocol

Formulation and Dosing:

  • Vehicle: R-568 can be diluted in 10% 2-hydroxypropyl-β-cyclodextrin for subcutaneous administration.[11] For oral administration, a 0.5% methylcellulose solution can be used.[8] The chosen vehicle should be biologically inert and non-toxic at the administered volume.[14]

  • Dose Range: Effective doses in rats have been reported to range from 1 to 30 mg/kg for oral gavage and around 17 mg/kg/day for continuous subcutaneous infusion.[8][11] A dose-response study is recommended to determine the optimal dose for the specific model and experimental endpoints.

  • Route of Administration:

    • Oral Gavage (PO): Ensures accurate dosing.

    • Subcutaneous (SC) Injection: A common and effective route.

    • Continuous Subcutaneous Infusion: Can be achieved using osmotic mini-pumps for sustained drug delivery.[8]

Experimental Workflow:

experimental_workflow cluster_model_induction Model Induction Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Acclimatization (1 week) induction Induce CKD (5/6 Nephrectomy or Adenine Diet) (2-4 weeks) start->induction diet High Phosphorus Diet (optional, to exacerbate SHPT) (4-8 weeks) induction->diet treatment_start Initiate R-568 Treatment (e.g., daily gavage or SC injection) diet->treatment_start monitoring Monitor Body Weight, Blood Pressure, etc. (Weekly) treatment_start->monitoring treatment_end Treatment Duration (4-12 weeks) monitoring->treatment_end blood_collection Blood & Urine Collection (Biochemical Analysis) treatment_end->blood_collection euthanasia Euthanasia & Tissue Harvest blood_collection->euthanasia histology Parathyroid & Bone Histology/ Histomorphometry euthanasia->histology

Caption: General experimental workflow for R-568 evaluation.

Endpoint Analysis and Data Presentation

A comprehensive evaluation of R-568's efficacy requires a multi-faceted approach to endpoint analysis.

Biochemical Parameters

Blood and urine samples should be collected at baseline and at regular intervals throughout the study.

ParameterSample TypeRationale
Parathyroid Hormone (PTH) Serum/PlasmaPrimary efficacy endpoint; R-568 is expected to lower PTH levels.
Serum Calcium SerumTo monitor for hypocalcemia, a potential side effect of calcimimetics.
Serum Phosphorus SerumKey component of CKD-MBD; R-568's effect can be indirect.
Blood Urea Nitrogen (BUN) Serum/PlasmaMarker of renal function.
Serum Creatinine Serum/PlasmaMarker of renal function.
Fibroblast Growth Factor 23 (FGF-23) Serum/PlasmaImportant phosphaturic hormone elevated in CKD.
Histological and Histomorphometric Analysis

At the end of the study, tissues should be harvested for histological examination.

Parathyroid Gland Histology:

  • Carefully dissect the parathyroid glands, which are located near the thyroid in the neck.[10]

  • Fix the glands in 10% neutral buffered formalin and embed in paraffin.

  • Section the glands and stain with Hematoxylin and Eosin (H&E).

  • Evaluate for chief cell hyperplasia, a hallmark of SHPT, which should be mitigated by R-568 treatment.[7] In rats, the parathyroid is primarily composed of chief cells.[15]

Bone Histomorphometry: Bone biopsy is the gold standard for classifying renal osteodystrophy.[16][17]

  • Administer fluorescent labels (e.g., calcein and tetracycline) at specific time points before euthanasia to allow for dynamic analysis of bone formation.[8]

  • Harvest a long bone (e.g., femur or tibia) and embed in a resin (e.g., methyl methacrylate) without decalcification.

  • Cut sections and analyze under a fluorescence microscope.

  • Key parameters to be quantified include those related to bone turnover, mineralization, and volume.[6]

Histomorphometric Parameter CategoryKey MetricsExpected Effect of R-568 in High-Turnover SHPT
Bone Turnover Mineral Apposition Rate (MAR), Bone Formation Rate (BFR/BS), Osteoclast Surface (Oc.S/BS)Decrease
Bone Volume/Structure Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Separation (Tb.Sp)Preservation or Improvement
Mineralization Osteoid Volume/Bone Volume (OV/BV), Mineralization Lag Time (MLT)Normalization

Conclusion and Future Directions

The experimental designs and protocols outlined in this document provide a robust framework for the preclinical assessment of R-568 in rodent models of secondary hyperparathyroidism. By carefully selecting the animal model, optimizing the drug administration regimen, and employing a comprehensive set of biochemical and histological endpoints, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of R-568. Such studies are crucial for advancing our understanding of calcimimetic pharmacology and for the development of improved therapies for patients with chronic kidney disease.

References

  • A Rat Model of Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) and The Effect of Dietary Protein Source. (n.d.). PMC. Retrieved from [Link]

  • 5/6 nephrectomy rat model of CKD. (n.d.). Gubra. Retrieved from [Link]

  • Evocalcet Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats. (2020). Endocrinology. Retrieved from [Link]

  • Pharmacological and clinical properties of calcimimetics: calcium receptor activators that afford an innovative approach to controlling hyperparathyroidism. (2005). PubMed. Retrieved from [Link]

  • A Forgotten Method to Induce Experimental Chronic Renal Failure in the Rat by Ligation of the Renal Parenchyma. (2006). Karger Publishers. Retrieved from [Link]

  • Schematic diagram of calcium sensing receptor (CaSR)-mediated apoptosis... (n.d.). ResearchGate. Retrieved from [Link]

  • Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. (n.d.). PMC. Retrieved from [Link]

  • Bone Biopsy for Histomorphometry in Chronic Kidney Disease (CKD): State-of-the-Art and New Perspectives. (2021). PubMed. Retrieved from [Link]

  • Hyperphosphatemia-induced hyperparathyroidism in 5/6 nephrectomized rats: development of a new animal model. (n.d.). PubMed. Retrieved from [Link]

  • The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. (n.d.). PMC. Retrieved from [Link]

  • Establishment of a Simple and Effective Rat Model for Intraoperative Parathyroid Gland Imaging. (2022). JoVE. Retrieved from [Link]

  • Calcimimetic R-568 or calcitriol: equally beneficial on progression of renal damage in subtotally nephrectomized rats. (2008). American Physiological Society Journal. Retrieved from [Link]

  • Bone Biopsy for Histomorphometry in Chronic Kidney Disease (CKD): State-of-the-Art and New Perspectives. (n.d.). MDPI. Retrieved from [Link]

  • Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH. (2025). PLOS One. Retrieved from [Link]

  • Chronic kidney disease induced by adenine: a suitable model of growth retardation in uremia. (n.d.). American Journal of Physiology. Retrieved from [Link]

  • Calcimimetic agents in the management of secondary hyperparathyroidism among patients with end-stage renal disease. (2015). International Journal of Nephrology and Renovascular Disease. Retrieved from [Link]

  • Cinacalcet. (n.d.). Wikipedia. Retrieved from [Link]

  • CASR (Calcium-Sensing Receptor). (2013). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • Proliferative Lesions of the Thyroid and Parathyroid Glands. (n.d.). Society of Toxicologic Pathology. Retrieved from [Link]

  • (PDF) Review Bone Biopsy for Histomorphometry in Chronic Kidney Disease (CKD): State‐of‐the‐Art and New Perspectives. (2025). ResearchGate. Retrieved from [Link]

  • Short-term therapy with R568 ameliorated secondary hyperparathyroidism but does not prevent aortic valve calcification in uremic rats. (2024). PubMed. Retrieved from [Link]

  • Chronic Kidney Disease Induced by Adenine: A Suitable Model of Growth Retardation in Uremia. (2015). PubMed. Retrieved from [Link]

  • Signaling pathways influenced by CaSR. CaSR, stimulated by calcium,... (n.d.). ResearchGate. Retrieved from [Link]

  • Gross Anatomical , Histological and Histochemical Studies of the Parathyroid Glands of the African Giant Rat ( AGR ) ( Cricetomys gambianus-Waterhouse , 1840 ). (n.d.). Semantic Scholar. Retrieved from [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Retrieved from [Link]

  • Histology, Parathyroid Gland. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Bone histomorphometry in renal osteodystrophy. (n.d.). Oxford Academic. Retrieved from [Link]

  • Bone histomorphometry for the diagnosis of renal osteodystrophy - a European consensus statement. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Note: R-568 Treatment Protocols for Vascular Calcification Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Vascular calcification (VC) is not a passive precipitation of calcium phosphate but an active, cell-mediated pathology resembling osteogenesis. In Chronic Kidney Disease (CKD), hyperphosphatemia and uremic toxins drive Vascular Smooth Muscle Cells (VSMCs) to transdifferentiate from a contractile to a synthetic, osteoblast-like phenotype.

R-568 (NPS R-568) is a Type II calcimimetic that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). While clinically superseded by Cinacalcet, R-568 remains the gold-standard "tool compound" for mechanistic studies due to its well-characterized pharmacodynamics in rodent models. This guide details the protocols for utilizing R-568 to inhibit VC in both in vitro and in vivo settings, focusing on the critical ERK1/2 signaling axis and apoptosis prevention.

Mechanism of Action

To effectively design experiments, one must understand that R-568 does not merely "chelate" calcium. It activates the CaSR expressed on VSMCs.[1]

The Signaling Cascade
  • Activation: R-568 binds to the transmembrane domain of CaSR, increasing its sensitivity to extracellular calcium (

    
    ).
    
  • Transduction: This activates the MAPK pathway, specifically increasing the phosphorylation of ERK1/2 .

  • Outcome:

    • Inhibition of Apoptosis: Calcification is nucleated by apoptotic bodies. R-568 prevents VSMC apoptosis (anti-apoptotic effect).

    • Phenotype Preservation: It counters the loss of contractile markers (SM22

      
      ) and delays the onset of osteogenic markers (Runx2), although recent data suggests the anti-apoptotic effect may be the dominant driver.
      
Mechanistic Pathway Diagram

R568_Mechanism R568 R-568 (Calcimimetic) CaSR CaSR (G-Protein Coupled) R568->CaSR Allosteric Activation ERK p-ERK1/2 (Phosphorylation) CaSR->ERK Signaling Transduction Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Inhibits Survival Cell Survival (Bcl-2 Upregulation) ERK->Survival Promotes Calcification Vascular Calcification Apoptosis->Calcification Nucleation Sites (Apoptotic Bodies) Survival->Calcification Prevents

Caption: R-568 activates CaSR, leading to ERK1/2 phosphorylation which inhibits apoptosis-driven calcification.[1]

In Vitro Protocol: VSMC Calcification Assay[1]

Objective: Assess the efficacy of R-568 in preventing calcium deposition in high-phosphate treated VSMCs.

Materials
  • Cells: Primary Rat Aortic VSMCs or Human Coronary Artery SMCs (Passage 3–7).

  • Base Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.

  • Calcification Media (CM): Base Media supplemented with:

    • 
      -Glycerophosphate (10 mM) OR Sodium Phosphate (
      
      
      
      , 2.5–3.0 mM).
    • Ascorbic Acid (50

      
      g/mL).
      
    • Optional: Additional

      
       to reach 2.4 mM total calcium.
      
  • R-568 Stock: 10 mM in DMSO (Store at -20°C).

Experimental Workflow
StepDayActionCritical Technical Note
1 Day 0Seeding Seed VSMCs in 6-well plates (approx.

cells/well). Allow to reach 80-90% confluency.
2 Day 1Induction Replace media with Calcification Media (CM) .
3 Day 1Treatment Add R-568 to treatment wells. Dose Range: 0.1

M – 1.0

M. Control: Vehicle (DMSO < 0.1%).
4 Day 3, 6, 9Refresh Replace media with fresh CM + fresh R-568.
5 Day 10-14Assay Terminate experiment for analysis.
Quantification Methods
  • Alizarin Red S Staining (Qualitative):

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Stain with 2% Alizarin Red S (pH 4.2) for 20 min.

    • Wash 3x with

      
      . Calcified areas appear bright red.
      
  • HCl Extraction (Quantitative):

    • Wash cells with PBS.

    • Incubate in 0.6 M HCl (24 hours,

      
      ).
      
    • Measure Calcium content in supernatant using a colorimetric Calcium (OCPC) kit.

    • Normalization: Normalize calcium values to total protein (Bradford assay) from the cell pellet.

In Vivo Protocol: Uremic Rat Model[2][3][4][5]

Objective: Evaluate R-568 in a systemic uremia model (5/6 Nephrectomy or Adenine-induced).

Animal Model Selection
  • Subject: Male Sprague-Dawley Rats (250–300g).

  • Induction: 5/6 Nephrectomy (surgical) is preferred for stable chronic uremia. Adenine diet (0.75% for 4 weeks) is a faster alternative but causes severe weight loss.

Formulation & Dosing

R-568 has poor water solubility.[2] Proper vehicle formulation is critical for oral bioavailability.

  • Vehicle: 20% (w/v) 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water.[3]
  • Preparation: Dissolve R-568 in a small volume of ethanol (if necessary) then mix into the HP

    
    CD solution. Ensure clear solution.
    
  • Administration Route: Oral Gavage (p.o.).[2][3]

Dosing Regimen Table
GroupTreatmentDosageFrequencyDuration
Sham VehicleN/ABID (Twice Daily)4–8 Weeks
Uremic Control VehicleN/ABID4–8 Weeks
Low Dose R-568 R-5681.5 – 5 mg/kg BID4–8 Weeks
High Dose R-568 R-56815 – 30 mg/kg BID4–8 Weeks

Why BID Dosing? R-568 has a relatively short half-life in rats compared to humans. Twice-daily dosing ensures sustained suppression of PTH and continuous CaSR activation.

Study Endpoints
  • Serum Biochemistry: Measure

    
    , Phosphate, PTH, and Creatinine weekly.
    
    • Note: R-568 lowers serum Calcium.[4][5][6][7][8] If Ca drops < 7 mg/dL, reduce dose or supplement diet to prevent fatal hypocalcemia.

  • Aortic Calcium Content:

    • Dissect thoracic aorta.

    • Dry weight measurement

      
       HCl hydrolysis 
      
      
      
      Colorimetric assay.
    • Target: Uremic rats typically show 10–20x increase in aortic calcium; R-568 should reduce this by >50%.

  • Histology: Von Kossa staining of aortic rings to visualize medial calcification.

Troubleshooting & Optimization

"The R-568 precipitated in my cell culture media."
  • Cause: R-568 is highly hydrophobic.

  • Solution: Dissolve stock in 100% DMSO. When adding to media, vortex the media rapidly while adding the stock dropwise. Do not exceed 10

    
    M in the final concentration (though 1 
    
    
    
    M is the efficacy limit).
"My rats are dying unexpectedly in the high-dose group."
  • Cause: Severe hypocalcemia (pharmacological effect).

  • Solution: Monitor serum ionized calcium 2 hours post-dose during the first week. If hypocalcemia is severe, add 1% Calcium Gluconate to drinking water.

"I see no effect on Runx2 expression, but calcification decreased."
  • Insight: This is a known phenomenon. R-568 primarily acts by preventing apoptosis (cell death) and preserving the "health" of the cell, rather than fully reverting the genetic osteogenic switch. The reduction in calcifiable necrotic debris is the primary mechanism.

References

  • Henley, C. III, et al. (1996). "The calcimimetic NPS R-568 increases plasma calcitonin levels in rats."[6] Journal of Bone and Mineral Research.

  • Wada, M., et al. (1997). "Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism."[9] Kidney International.[7]

  • Koleganova, N., et al. (2009). "A calcimimetic (R-568), but not calcitriol, prevents vascular remodeling in uremia."[4] Kidney International.[7]

  • Engeßer, J., et al. (2025). "The Calcimimetic R568 Reduces Vascular Smooth Muscle Cell Calcification in Vitro Via ERK 1/2 Phosphorylation." International Journal of Nephrology.

  • Ivanovski, O., et al. (2005). "Calcimimetic R-568 decreases extraosseous calcifications in uremic rats treated with calcitriol."[10][4] Kidney International.[7]

Sources

In Vivo Dosage Determination for R-568 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

R-568 hydrochloride (NPS R-568) is a first-generation, Type II calcimimetic that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). Unlike Type I agonists (which bind the orthosteric site), R-568 binds to the transmembrane domain, increasing the receptor's sensitivity to extracellular calcium (


). This results in the suppression of Parathyroid Hormone (PTH) secretion at lower physiological calcium levels.

This guide provides a rigorous framework for determining the optimal in vivo dosage of R-568 HCl in mice. Due to the compound's rapid pharmacokinetic (PK) profile and the distinct temporal separation between its pharmacodynamic (PD) effects (PTH suppression vs. hypocalcemia), a "one-size-fits-all" dose is scientifically invalid. This protocol separates dosage determination into two distinct phases: Acute PTH Suppression and Sustained Hypocalcemic Efficacy .

Mechanistic Grounding

Understanding the signaling cascade is prerequisite to interpreting dosage data. R-568 does not act alone; it amplifies the signal of existing calcium.

CaSR Signaling Pathway

The following diagram illustrates the G-protein coupled cascade activated by R-568. Note that R-568 binding facilitates the Gq/11 coupling, leading to intracellular calcium mobilization and subsequent inhibition of PTH vesicle fusion.

CaSR_Signaling R568 R-568 HCl (Allosteric Modulator) CaSR CaSR (7-TM GPCR) R568->CaSR  Potentiates Ca_Ext Extracellular Ca2+ Ca_Ext->CaSR  Activates Gq Gq/11 Protein CaSR->Gq  Couples PLC Phospholipase C (PLC) Gq->PLC  Activates IP3 IP3 Production PLC->IP3  Hydrolysis ER_Ca ER Ca2+ Release IP3->ER_Ca  Mobilizes PTH_Vesicle PTH Vesicle Fusion ER_Ca->PTH_Vesicle  Inhibits PTH_Sec PTH Secretion (Inhibition) PTH_Vesicle->PTH_Sec  Reduces

Figure 1: Signal transduction pathway of R-568. The compound lowers the threshold for CaSR activation, effectively "tricking" the parathyroid gland into sensing hypercalcemia.

Pre-Experimental Planning

Formulation Strategy (Critical)

R-568 is lipophilic. While the hydrochloride salt form improves solubility compared to the free base, it remains prone to precipitation in neutral physiological buffers. Poor formulation is the leading cause of "non-responders" in mouse cohorts.

  • Recommended Vehicle: 20% (w/v) (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in deionized water.
    • Why: Cyclodextrins encapsulate the hydrophobic drug core, preventing precipitation in the gut lumen and ensuring linear absorption.

    • Alternative: If HP-

      
      -CD is unavailable, 10% DMSO + 10% Tween 80 + 80% Saline can be used, but risk of vehicle-induced irritation increases.
      
Stability[1]
  • Storage: Powder at -20°C.

  • Solution: Prepare fresh on the day of dosing. R-568 in solution is sensitive to light and oxidation; protect from light using amber tubes or foil.

Dose-Finding Protocol (Step-by-Step)

Phase 1: Acute Pharmacodynamics (PTH Suppression)

Objective: Determine the minimum effective dose (MED) to suppress Serum PTH by >50% within 30 minutes. rationale: PTH suppression is the most sensitive marker. It occurs rapidly (Tmax ~15-30 min) and recovers quickly.

Experimental Design
  • Subjects: C57BL/6 mice (Male, 8-10 weeks), n=5 per group.

  • Fasting: 4 hours prior to dosing (minimizes food interference with absorption).

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).[1] Note: PO is clinically relevant; IP reduces variability.

Workflow Diagram

Dose_Workflow cluster_0 Preparation cluster_1 Dosing Groups (Single Bolus) cluster_2 Sampling (Tail Vein) Weigh Weigh Mice (Baseline) Formulate Prep Vehicle: 20% HP-beta-CD Weigh->Formulate Grp2 3 mg/kg Formulate->Grp2 Grp1 Vehicle Ctrl T0 T=0 min (Pre-bleed) Grp1->T0 Grp2->T0 Grp3 10 mg/kg Grp3->T0 Grp4 30 mg/kg Grp4->T0 T30 T=30 min (Peak Effect) T0->T30 T120 T=2 hr (Recovery) T30->T120

Figure 2: Phase 1 workflow focusing on rapid PTH suppression kinetics.

Protocol Steps
  • Baseline Sampling (T=0): Collect 20-30

    
    L blood via tail snip into EDTA-coated capillary tubes. Keep on ice.
    
  • Administration: Administer R-568 HCl at 3, 10, and 30 mg/kg (dosing volume 10 mL/kg).

  • Peak Sampling (T=30 min): This is the critical window for R-568. PTH levels drop precipitously.

  • Analysis: Centrifuge at 3000 x g for 10 min. Assay plasma using a Mouse Intact PTH ELISA kit.

Phase 2: Sustained Hypocalcemia & Safety

Objective: Determine the dose required to lower Serum Calcium (


) without inducing fatal tetany.
Rationale:  Calcium levels lag behind PTH changes. Significant hypocalcemia requires higher doses or sustained exposure.
Protocol Adjustments
  • Doses: 10 mg/kg, 30 mg/kg, and 50 mg/kg.

  • Sampling Timepoints: T=0, 1h, 4h, 8h, 24h.

  • Readout: Ionized Calcium (iCa) is preferred over Total Calcium. If measuring Total Calcium, correct for albumin if possible.

Data Analysis & Interpretation

Expected Results Matrix

The following table summarizes the expected pharmacodynamic profile based on rodent literature (Fox et al., 1999; Nemeth et al., 1998).

ParameterVehicleLow Dose (3 mg/kg)Mid Dose (10-20 mg/kg)High Dose (>30 mg/kg)
PTH @ 30 min No Change~30-50% Decrease>80% Decrease>90% Decrease (Floor)
Serum Ca @ 1 hr No ChangeMinimal Change~0.5-1.0 mg/dL Drop>2.0 mg/dL Drop
Duration of Action N/A< 2 Hours4-6 Hours> 12 Hours
Risk Profile NoneLowModerateHigh (Tetany Risk)
Calculating the Therapeutic Index
  • Plot Dose-Response: X-axis = Log(Dose), Y-axis = % Inhibition of PTH.

  • Calculate

    
    :  The dose required to suppress PTH by 50%. For R-568 in mice, this is typically 1-3 mg/kg  (PO).
    
  • Safety Margin: Monitor mice at >30 mg/kg for signs of hypocalcemic tetany (tremors, hunched posture).

Troubleshooting & Scientific Integrity

"My PTH data is highly variable."
  • Cause: PTH is secreted in pulsatile bursts.

  • Solution: Increase n-number to 8-10. Always use T=0 baseline for each mouse and calculate "Percent Change from Baseline" rather than absolute values.

"I see no effect on Calcium levels."
  • Cause: The dose was sufficient to drop PTH transiently, but the skeletal calcium reservoir compensated.

  • Solution: R-568 (unlike Cinacalcet) has a short half-life. To see sustained hypocalcemia, you may need to dose b.i.d. (twice daily) or increase the dose to >20 mg/kg.

"The mice are dying at high doses."
  • Cause: Acute fatal hypocalcemia (laryngospasm/cardiac arrest).

  • Solution: If testing high doses (>50 mg/kg), provide saline injections or a high-calcium rescue diet immediately post-experiment.

References

  • Fox, J., et al. (1999). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium.[2][3] Journal of Pharmacology and Experimental Therapeutics, 290(2), 473-479.

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040-4045.

  • Wada, M., et al. (2000). Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism. Kidney International, 57(1), 50-58.

  • Gad, S. C., et al. (2006).[4] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[4] International Journal of Toxicology, 25(6), 499-521.

Sources

Troubleshooting & Optimization

improving aqueous solubility of R-568 hydrochloride for injection

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving the aqueous solubility of R-568 hydrochloride for injection.

Introduction

R-568 hydrochloride is a potent and selective positive allosteric modulator of the calcium-sensing receptor (CaSR)[1][2]. As a calcimimetic, it holds significant research interest for its ability to suppress parathyroid hormone (PTH) secretion[1][3]. The development of a sterile injectable formulation is critical for preclinical and potential clinical investigations requiring rapid and complete bioavailability. However, like many small molecule hydrochloride salts, achieving the desired concentration in a simple aqueous vehicle can be a significant formulation challenge.

This guide provides a systematic, evidence-based approach to understanding and overcoming the aqueous solubility limitations of R-568 hydrochloride. It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize formulations for injection. We will explore the causal relationships behind various solubilization strategies, from fundamental pH adjustments to more advanced complexation techniques, ensuring a logical and scientifically sound workflow.

Frequently Asked Questions (FAQs)

Q1: What is R-568 hydrochloride and why is its solubility a concern?

R-568 hydrochloride is the salt form of a weakly basic parent molecule, R-568. It acts as an allosteric modulator of the CaSR[4]. While converting a base into a hydrochloride salt is a common strategy to enhance aqueous solubility, the resulting solubility may still be insufficient for a concentrated injectable dosage form[5][6]. Injectable formulations must be true solutions to prevent precipitation in the vial or upon injection, which can cause vessel irritation, pain, or embolism[5].

Q2: What are the known solubility characteristics of R-568 hydrochloride?

Published data indicates that R-568 hydrochloride is readily soluble in organic solvents like DMSO and ethanol[1]. However, its solubility in purely aqueous systems is not well-documented in publicly available literature, which necessitates empirical determination. Initial assessments are crucial before attempting enhancement.

Q3: What are the primary strategies for improving the aqueous solubility of a hydrochloride salt like R-568?

The main strategies, in order of increasing complexity, are:

  • pH Adjustment: Optimizing the pH of the aqueous vehicle is the most direct method for ionizable compounds[7].

  • Use of Co-solvents: Incorporating water-miscible organic solvents can significantly enhance solubility[8][9].

  • Complexation: Using agents like cyclodextrins to form non-covalent inclusion complexes can dramatically increase apparent aqueous solubility[10][11].

Q4: Are there stability concerns I should be aware of?

Yes. Any change to the formulation (pH, excipients) can impact the chemical stability of R-568 hydrochloride. Drugs in solution are generally less stable than in their solid state[5]. It is critical to conduct stability studies on any lead formulation. For instance, the stability of hydrochloride salts can be pH-dependent; Aclacinomycin hydrochloride solution is most stable at a pH of approximately 4.5[12].

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section details a logical workflow to systematically address the solubility challenges of R-568 hydrochloride.

Step 1: Understand the Physicochemical Properties

Before beginning experimental work, it is essential to consolidate the known properties of the Active Pharmaceutical Ingredient (API).

PropertyValueSource(s)
Chemical Name 2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanamine hydrochloride
Molecular Formula C₁₈H₂₂ClNO·HCl[1][13]
Molecular Weight 340.29 g/mol [1][13]
Appearance White to beige crystalline solid/powder[2][13]
Storage Desiccate at Room Temperature or 2-8°C[1][2][13]
Solubility (Organic) Soluble in DMSO and Ethanol (~34 mg/mL or 100 mM)[1]

Note: One supplier reports a lower solubility in warmed DMSO of 2 mg/mL, indicating potential variability[2]. Always verify with your specific batch.

Step 2: Establish Baseline Aqueous Solubility

The first experimental step is to determine the equilibrium solubility of R-568 hydrochloride in water and a standard buffered solution (e.g., Phosphate-Buffered Saline, pH 7.4). This provides a critical baseline for evaluating the effectiveness of any enhancement technique.

(See Experimental Protocol 1 for a detailed methodology)

Step 3: Systematic Solubility Enhancement Workflow

The following workflow provides a structured approach to selecting an appropriate solubilization strategy.

solubilization_workflow start Start: R-568 HCl Solubility Issue baseline Protocol 1: Determine Baseline Aqueous Solubility start->baseline check_sol Is Solubility < Target Concentration? baseline->check_sol ph_adjust Strategy 1: pH Adjustment (Protocol 2: pH-Solubility Profile) check_sol->ph_adjust Yes success Optimized Formulation Achieved check_sol->success No check_ph_sol Target Solubility Achieved within pH 3-9? ph_adjust->check_ph_sol cosolvent Strategy 2: Co-solvents (Protocol 3: Co-solvent Screen) check_ph_sol->cosolvent No stability Perform Stability Studies (ICH Guidelines) check_ph_sol->stability Yes check_cosolvent_sol Target Solubility Achieved at Acceptable Co-solvent %? cosolvent->check_cosolvent_sol cyclodextrin Strategy 3: Complexation (Protocol 4: Cyclodextrin Screen) check_cosolvent_sol->cyclodextrin No check_cosolvent_sol->stability Yes check_cd_sol Target Solubility Achieved? cyclodextrin->check_cd_sol check_cd_sol->stability Yes fail Re-evaluate Strategy (e.g., combination approaches, alternative salt form) check_cd_sol->fail No stability->success

Caption: Decision workflow for selecting a solubilization strategy.

Causality: R-568 is a weak base, and its hydrochloride salt is formed with a strong acid (HCl). The solubility of such salts is highly dependent on the pH of the solution[7]. By adjusting the pH, you can shift the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the parent molecule. For a weak base, solubility generally increases as the pH decreases. However, for a hydrochloride salt, a "common ion effect" can occur at very low pH due to the excess of chloride ions, which can suppress the dissolution of the salt[14]. Therefore, an optimal pH must be determined empirically.

Experimental Approach: Generate a pH-solubility profile by measuring the equilibrium solubility of R-568 hydrochloride across a range of pH values (e.g., pH 2 to 8). The acceptable pH range for injectable drugs is typically between 3 and 9 to prevent tissue damage[14].

(See Experimental Protocol 2 for a detailed methodology)

Expected Outcome & Troubleshooting:

  • Ideal Outcome: You identify a pH range where the target concentration is achieved and is suitable for parenteral administration.

  • Troubleshooting: If solubility is still insufficient within the physiologically acceptable pH range, or if the drug shows instability at the optimal pH, you must proceed to the next strategy.

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar or poorly soluble compounds in aqueous solutions[9]. They work by reducing the polarity of the solvent system and disrupting the hydrogen-bonding network of water, which creates a more favorable environment for the solute.

Experimental Approach: Screen a panel of parenterally-acceptable co-solvents at various concentrations.

Co-solventTypical Concentration Range for InjectionNotes
Propylene Glycol (PG) 5-60%Common solvent, can cause irritation at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10-60%Good safety profile, viscous.
Ethanol 1-20%Can cause pain on injection; volatility can be a concern.
Glycerin 5-50%Viscous, generally well-tolerated.

(Source: Adapted from[8])

(See Experimental Protocol 3 for a detailed methodology)

Expected Outcome & Troubleshooting:

  • Ideal Outcome: A single co-solvent or a blend achieves the target concentration at a percentage that is safe and well-tolerated for the intended route of administration.

  • Troubleshooting: High concentrations of co-solvents can lead to issues like hypertonicity, viscosity, and potential for drug precipitation upon injection and dilution with physiological fluids[15]. If an unacceptably high concentration is required, complexation should be investigated.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity[11]. They can encapsulate poorly soluble "guest" molecules, like R-568, within this cavity, forming a host-guest or "inclusion" complex[10][16]. This complex has the favorable aqueous solubility of the cyclodextrin exterior, thereby increasing the apparent solubility of the entrapped drug.

Experimental Approach: Conduct a phase-solubility study to determine which cyclodextrin and at what concentration is most effective. For parenteral use, chemically modified CDs are preferred due to their improved solubility and safety profile over native CDs.

CyclodextrinSuitability for InjectionNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) HighWidely used in commercial injectable products. Good safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) HighAnionic derivative, highly soluble, excellent safety profile.
γ-cyclodextrin ModerateLess toxic than β-CD but may be less efficient for complexation.

(Source: Adapted from[8][11][16])

(See Experimental Protocol 4 for a detailed methodology)

Expected Outcome & Troubleshooting:

  • Ideal Outcome: A linear (Aₗ-type) phase-solubility diagram is observed, indicating the formation of a soluble 1:1 complex. The required concentration of CD is reasonable for an injectable formulation.

  • Troubleshooting: If a non-linear (e.g., B-type) profile is seen, it may indicate the formation of an insoluble complex at higher CD concentrations. If complexation is weak, a combination of strategies (e.g., pH adjustment + cyclodextrin) may be necessary.

Detailed Experimental Protocols

Protocol 1: Baseline Aqueous Solubility Determination
  • Preparation: Prepare two solvents: (a) Purified Water (e.g., Milli-Q or WFI) and (b) Phosphate-Buffered Saline (PBS), pH 7.4.

  • Addition of API: Add an excess amount of R-568 hydrochloride to a known volume of each solvent in separate glass vials. "Excess" means enough solid material remains undissolved.

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the API). Alternatively, centrifuge the sample at high speed and collect the supernatant. This step is critical to remove all undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of R-568 using a validated analytical method, such as HPLC-UV.

  • Calculation: Report the solubility in mg/mL or mM.

Protocol 2: pH-Solubility Profile Generation
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). Use buffers with appropriate buffering capacity for each pH (e.g., citrate for acidic, phosphate for neutral).

  • Solubility Measurement: Perform the solubility determination as described in Protocol 1 for each prepared buffer.

  • pH Verification: After the equilibration period (Step 3 in Protocol 1), measure and record the final pH of the supernatant in each vial to check for any significant pH shifts[17].

  • Data Plotting: Plot the measured solubility (log scale) against the final measured pH. This visual representation will clearly show the pH-dependency of R-568 hydrochloride's solubility.

Protocol 3: Co-solvent Screening for Solubility Enhancement
  • Vehicle Preparation: Prepare a series of aqueous vehicles containing increasing concentrations of a single co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v PEG 400 in water).

  • Solubility Measurement: Determine the solubility of R-568 hydrochloride in each of these co-solvent mixtures using the method described in Protocol 1 .

  • Data Plotting: Plot the solubility (mg/mL) against the co-solvent concentration (% v/v).

  • Repeat: Repeat this process for each co-solvent you wish to screen. The results will allow for a direct comparison of their solubilizing efficiency.

Protocol 4: Phase-Solubility Analysis with Cyclodextrins
  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12 % w/v HP-β-CD). Use a relevant buffer (e.g., pH 7.4 PBS) as the solvent.

  • Solubility Measurement: Determine the solubility of R-568 hydrochloride in each of the cyclodextrin solutions as described in Protocol 1 .

  • Data Plotting: Plot the concentration of dissolved R-568 hydrochloride (M) against the concentration of the cyclodextrin (M). This is the phase-solubility diagram.

  • Analysis: Analyze the slope and shape of the curve. For a simple 1:1 complex, the plot should be linear (Aₗ-type). The binding constant (Kₛ) can be calculated from the slope and the intrinsic solubility (S₀) using the equation: Slope = S₀ * (Kₛ / (1 - S₀ * Kₛ)).

References

  • Food & Function. Calcium-sensing receptor (CaSR) agonist R568 inhibits small intestinal motility of mice through neural and non-neural mechanisms. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands. [Link]

  • Wikipedia. Methionine. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khan, K. A., & Dehring, T. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(21), 6643. [Link]

  • MDPI. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. [Link]

  • British Journal of Clinical Pharmacology. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 583. [Link]

  • Tran, P. H. L., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(8), 374. [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipient Selection In Parenteral Formulation Development. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-304. [Link]

  • ResearchGate. Solvents and Co-solvents used in Injectables. [Link]

  • Fox, J., et al. (1998). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1239-1245. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. RSC Advances, 5(101), 82897-82911. [Link]

  • Keil, L. I., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1546. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]

  • Hori, M., et al. (1981). Studies on the Stability of Aclacinomycin Hydrochloride. I. Stability of Solution of Aclacinomycin Hydrochloride. Yakugaku Zasshi, 101(6), 556-563. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility. [Link]

  • American Journal of Physiology. The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]

  • ResearchGate. pH Shift of solubility suspensions upon preparation. [Link]

  • Journal of Drug Delivery Science and Technology. Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Journal of Pharmaceutical Erudition. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

Sources

optimizing R-568 dosage to avoid hypocalcemia in test subjects

Author: BenchChem Technical Support Team. Date: February 2026

<_ PART_1_Of_2>

A-Scientist-to-Scientist Guide to Dosage Optimization and Hypocalcemia Management

Welcome to the technical support center for R-568. This guide is designed for our fellow researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that groundbreaking research requires precision and foresight. R-568 is a powerful tool, and like any potent modulator of physiology, its successful application hinges on a nuanced understanding of its mechanism and potential side effects.

The primary challenge in harnessing the therapeutic potential of R-568 is managing its potent, dose-dependent effect on calcium homeostasis. This guide provides in-depth, evidence-based answers and protocols to help you design experiments that maximize data quality while ensuring the welfare of your test subjects by proactively avoiding and managing hypocalcemia.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the mechanism and effects of R-568.

Q1: What is R-568 and how does it work?

R-568 is a calcimimetic, a class of compounds that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly found on the surface of parathyroid gland cells, where it serves as the primary regulator of calcium homeostasis.[2][3]

In simple terms, R-568 sensitizes the CaSR to extracellular calcium.[2][4] This means the receptor becomes activated at lower serum calcium concentrations than it normally would. By binding to the CaSR, R-568 mimics the effect of high calcium levels, effectively "tricking" the parathyroid gland into believing there is an excess of calcium in the bloodstream.

Q2: Why does R-568 cause hypocalcemia?

The hypocalcemia induced by R-568 is a direct and predictable consequence of its mechanism of action. The activation of the parathyroid CaSR initiates a signaling cascade that potently suppresses both the synthesis and secretion of Parathyroid Hormone (PTH).[2][5]

PTH's primary physiological role is to increase serum calcium levels by:

  • Stimulating calcium release from bone.

  • Increasing calcium reabsorption in the kidneys.

  • Promoting the synthesis of active Vitamin D (calcitriol), which enhances intestinal calcium absorption.

By drastically reducing PTH secretion, R-568 effectively shuts down these calcium-raising mechanisms, leading to a dose-dependent decrease in serum calcium levels.[6][7] Studies have shown that R-568 is significantly more potent at reducing PTH levels than it is at stimulating calcitonin (another hormone that can lower calcium), indicating that PTH suppression is the principal driver of hypocalcemia.[6]

Q3: What are the early signs of hypocalcemia in test subjects (e.g., rodents)?

Early detection is critical for subject welfare. While overt symptoms indicate significant hypocalcemia, subtle signs appear first. In rodent models, these can include:

  • Subtle Tremors: Fine muscle fasciculations, especially around the face and ears.

  • Increased General Activity or Restlessness: Uncharacteristic agitation or an inability to settle.

  • Altered Gait: Minor ataxia or unsteadiness.

  • Reduced Food and Water Intake: A general early indicator of adverse effects.

As hypocalcemia becomes more severe, these signs can progress rapidly to whole-body tremors, seizures, coma, and death.[8] Therefore, proactive biochemical monitoring is paramount, rather than relying solely on clinical observation.

Q4: Is it better to measure total serum calcium or ionized calcium?

Ionized calcium (iCa) is the gold standard and the strongly recommended analyte for monitoring. [9][10] Ionized calcium is the physiologically active form, whereas a significant portion of total calcium is bound to proteins like albumin and is inactive.[10][11]

Total calcium measurements can be misleading. For example, if a test subject has low serum albumin, its total calcium may appear normal or low, while the ionized calcium level could be dangerously high or within the normal range.[9] Conversely, changes in blood pH can alter the binding of calcium to albumin without changing the total calcium level; acidosis increases iCa, while alkalosis decreases it.[12] Since R-568 directly impacts the active fraction, measuring ionized calcium provides the most accurate assessment of a subject's true calcium status.

Section 2: Troubleshooting and Proactive Management

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Severe or Rapid-Onset Hypocalcemia Observed at a Starting Dose

Causality: This scenario typically arises from an initial dose that is too high for the specific species, strain, or individual subject's sensitivity. The pharmacokinetic and pharmacodynamic (PK/PD) profile of R-568 can vary, and an ED50 (effective dose for 50% of maximal response) for PTH suppression does not linearly translate to a safe calcium nadir.[6][13] The peak effect on PTH can occur within 1-2 hours, leading to a rapid decline in serum calcium thereafter.[13]

Proactive Strategy: Pre-Dosing Baseline & Dose Titration

  • Establish Baseline: Before the first R-568 administration, obtain at least two baseline blood samples to establish the normal range of ionized calcium for each subject.

  • Start Low and Titrate: Begin with a dose significantly lower than the reported ED50 for PTH suppression. A conservative starting point is 10-20% of the dose expected to cause maximal effect.

  • Monitor Closely: In the initial dose-finding phase, monitor ionized calcium at baseline, and then at 2, 4, 8, and 24 hours post-dose to capture the peak effect and subsequent recovery.

  • Define Escalation Criteria: Only increase the dose in subsequent administrations (e.g., every 48-72 hours) if the calcium nadir from the previous dose did not fall below a predetermined safety threshold (e.g., a 15% decrease from baseline).

Issue 2: High Variability in Calcium Levels Between Subjects

Causality: Inter-subject variability is common in preclinical studies and can be influenced by genetics, diet, microbiome, and underlying health status.[14] With R-568, variability in CaSR expression or downstream signaling efficiency can lead to different responses to the same dose.

Proactive Strategy: Standardize and Stratify

  • Dietary Acclimatization: Ensure all subjects are on a standardized diet with known calcium and phosphorus content for at least one week prior to the study. This minimizes variability from dietary calcium intake.

  • Animal Health: Use only healthy, age-matched subjects. Subclinical illness, particularly renal insufficiency, can dramatically alter calcium metabolism and response to R-568.[15]

  • Baseline Stratification: After establishing baseline ionized calcium levels, you can stratify subjects into treatment groups to ensure that the mean baseline calcium is similar across all groups, preventing baseline bias.

  • Consistent Dosing and Sampling Times: Administer R-568 and collect blood samples at the same time each day to minimize the influence of circadian rhythms on PTH and calcium.[13]

Issue 3: Subject Shows Clinical Signs of Hypocalcemia Despite "Mild" Drop in Measured Calcium

Causality: This critical issue often points to a pre-analytical error in sample handling for ionized calcium measurement. Ionized calcium levels are highly sensitive to sample pH.[11][12]

  • Exposure to Air: If a blood or serum sample is exposed to air, CO2 will off-gas. This increases the sample's pH (respiratory alkalosis).

  • Effect of Alkalosis: An increase in pH promotes the binding of ionized calcium to albumin, falsely lowering the measured ionized calcium in the sample. The subject's in vivo ionized calcium may be much lower than what the incorrectly handled sample suggests.

Proactive Strategy: Rigorous Sample Handling Protocol

Adherence to a strict collection and handling protocol is non-negotiable for accurate ionized calcium measurement. See Protocol II: Blood Sample Collection for Ionized Calcium Measurement for a detailed, step-by-step guide. The key is to minimize the sample's exposure to ambient air.

Section 3: Data and Protocols

Preclinical Dose-Response Insights for R-568

The following table summarizes dose-related effects of R-568 observed in preclinical rat models. It is intended as a starting point for experimental design; investigators must determine the optimal dose for their specific model and experimental goals.

Species/ModelDose (mg/kg, oral)Key ObservationCitation
Normal Rats1 mg/kgED50 for suppression of plasma PTH.[6]
Normal Rats10 mg/kgED50 for reduction of plasma Ca2+.[6]
Normal Rats40 mg/kgED50 for increasing plasma calcitonin.[6]
Rats with Renal Insufficiency1.5 mg/kg (twice daily)Reduced parathyroid cell proliferation by 20%.[15]
Rats with Renal Insufficiency15 mg/kg (twice daily)Reduced parathyroid cell proliferation by 50%.[15]

Note: The ~10-fold difference between the ED50 for PTH suppression and Ca2+ reduction highlights the critical therapeutic window. A dose sufficient to potently suppress PTH may only cause a manageable drop in calcium, but higher doses quickly increase the risk of severe hypocalcemia.

Protocol I: Prophylactic Dose Titration Workflow

This protocol provides a framework for safely determining the optimal chronic dose of R-568.

DoseTitrationWorkflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose Finding & Titration cluster_rescue Safety Stop Rule start Acclimatize Subjects (Standard Diet, 7 days) baseline Establish Baseline Ionized Ca2+ (2x samples, 24h apart) start->baseline admin_low Administer Starting Dose (e.g., 0.5-1.0 mg/kg) baseline->admin_low monitor Monitor Ionized Ca2+ (2, 4, 8, 24h post-dose) admin_low->monitor decision Ca2+ Nadir >85% of Baseline? monitor->decision stop_rule Ca2+ Nadir <75% of Baseline or Clinical Signs? monitor->stop_rule increase_dose Increase Dose by 25-50% for next administration decision->increase_dose No maintain_dose Maintain Effective Dose Proceed to Chronic Dosing decision->maintain_dose Yes increase_dose->admin_low Wait 48-72h rescue **INTERVENE** Administer Rescue Calcium (See Protocol III) stop_rule->rescue Yes reduce_dose Reduce Next Dose by 50% rescue->reduce_dose

Caption: Workflow for safe R-568 dose escalation.

Protocol II: Blood Sample Collection for Ionized Calcium Measurement

This protocol is critical for data integrity. The primary goal is to prevent CO2 loss from the sample.

Materials:

  • Appropriate gauge needles and syringes for your test subject.

  • Lithium heparin-coated blood collection tubes or syringes.

  • Serum separator tubes (if serum is required by your analyzer).

  • Centrifuge.

  • Ionized calcium analyzer.

Procedure:

  • Sample Collection:

    • Collect blood via appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Minimize subject stress, as this can alter blood pH.

    • Collect the sample smoothly to avoid hemolysis.

  • Handling (Whole Blood - Preferred):

    • If using a heparinized syringe, expel any air bubbles immediately, cap the syringe, and gently invert to mix.

    • Analyze the sample as quickly as possible (ideally within 30 minutes).[16]

    • Keep the sample capped and anaerobic until the moment of analysis.

  • Handling (Serum):

    • If serum is required, use a serum separator tube.[12]

    • Fill the tube completely to minimize the air in the headspace.

    • Cap the tube immediately after collection.

    • Allow the blood to clot (approx. 20-30 minutes) while standing upright and capped.

    • Centrifuge the capped tube according to the manufacturer's instructions (e.g., 10 minutes at 2000 x g).

    • Crucially: Do NOT uncap the tube after centrifugation. The gel separator maintains an anaerobic barrier. Provide the sealed tube directly to the analyzer. If serum must be transferred, do so quickly and with minimal air exposure, placing it into a sealed, air-free secondary tube.

Protocol III: Emergency Management of Severe Hypocalcemia

This protocol should be in place and reviewed with institutional veterinary staff before starting any experiment with R-568.

Alert Criteria:

  • Ionized calcium falls below a pre-determined critical threshold (e.g., <1.0 mmol/L or <4.0 mg/dL).[17]

  • Subject exhibits clear neurological signs (seizures, severe tetany).

Procedure:

  • Immediate Action: Stop any further administration of R-568.

  • Calcium Administration: Administer 10% Calcium Gluconate solution. Calcium gluconate is preferred over calcium chloride for parenteral injection as it is less likely to cause tissue injury if inadvertent extravasation occurs.[8]

    • Dosage: The standard emergency dose is 5-15 mg/kg of elemental calcium.[8]

    • Calculation: 10% Calcium Gluconate contains ~9.3 mg of elemental calcium per mL. Therefore, the dose is approximately 0.5 - 1.5 mL/kg.[8]

    • Route: Administer slowly via intravenous (IV) or intraperitoneal (IP) route. IV is fastest but requires skill; IP is a viable alternative in rodents. Do not administer subcutaneously unless diluted , as it can cause skin necrosis.[8]

  • Monitoring:

    • Monitor the subject continuously for cessation of clinical signs.

    • Re-check ionized calcium every 4-6 hours.[18][19]

    • Be prepared to re-administer a half-dose if levels do not stabilize.

  • Follow-up: Once the subject is stable, provide oral calcium supplementation in the drinking water or diet until the effects of R-568 have fully dissipated.

Mechanism of Action: CaSR Signaling in the Parathyroid

The following diagram illustrates the intracellular signaling pathway activated by R-568, leading to the suppression of PTH secretion.

CaSR_Pathway cluster_cell Parathyroid Chief Cell label_ECF Extracellular Fluid p1 label_ICF Intracellular Fluid CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release Inhibition Inhibition of Exocytosis Ca_release->Inhibition PTH_vesicle PTH Vesicle Inhibition->PTH_vesicle R568 R-568 R568->CaSR + Calcium Ca2+ Calcium->CaSR + p2

Caption: R-568 signaling cascade in a parathyroid cell.

Section 4: References

  • Bain, S. C., Whorwood, C. B., & Holder, J. C. (1999). Mixed-effects modeling of the pharmacodynamic response to the calcimimetic agent R-568. Journal of Pharmacokinetics and Biopharmaceutics, 27(3), 261–277. [Link]

  • Chen, Y., Zhao, J., Liu, Y., Li, J., & Wang, Z. (2021). Calcium-sensing receptor (CaSR) agonist R568 inhibits small intestinal motility of mice through neural and non-neural mechanisms. Food & Function, 12(20), 10037–10048. [Link]

  • Fox, J., Lowe, S. H., Petty, B. A., & Nemeth, E. F. (1999). Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats. Journal of Bone and Mineral Research, 14(4), 547–555. [Link]

  • Rodriguez, M. E., Almaden, Y., Cañadillas, S., Canalejo, A., Siendones, E., Lopez, I., Aguilera-Tejero, E., Martin, D., & Rodriguez, M. (2007). The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands. American Journal of Physiology-Renal Physiology, 292(5), F1390–F1395. [Link]

  • Shoback, D. M., Bilezikian, J. P., Peacock, M., Te-Lin, M., Wang, X., & Lu, Y. (2003). The calcimimetic cinacalcet normalizes serum calcium in subjects with primary hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 88(12), 5644–5649. [Link]

  • Rodriguez, M. E., Almaden, Y., Cañadillas, S., Canalejo, A., Siendones, E., Lopez, I., ... & Rodriguez, M. (2007). The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands. American journal of physiology. Renal physiology, 292(5), F1390–F1395. [Link]

  • Cooper, K., & Shoback, D. (2008). Hypocalcemia: Background, Pathophysiology, Etiology. Medscape. [Link]

  • Walter, S., Baruch, A., Spector, D., & Martin, K. J. (2013). Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion. Journal of Pharmacology and Experimental Therapeutics, 347(3), 563–570. [Link]

  • Wada, M., Furuya, Y., Sakiyama, J., Kobayashi, N., Miyata, S., Ishii, H., & Nagano, N. (1997). The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor. The Journal of clinical investigation, 100(12), 2977–2983. [Link]

  • Zand, L., & Kumar, R. (2025). Hypocalcemia Treatment & Management. Medscape. [Link]

  • Sadiq, N. M., & Guha, N. (2023). Hypocalcemia. In StatPearls. StatPearls Publishing. [Link]

  • Tardi, M., Bencs, V., Fülöp, G., Egresi, A., Miklós, Z., Ver, A., ... & Szabó, A. J. (2024). Short-term therapy with R568 ameliorated secondary hyperparathyroidism but does not prevent aortic valve calcification in uremic rats. PloS one, 19(8), e0290136. [Link]

  • Stabin, M. G., & Siegel, J. A. (2018). RADAR Realistic Animal Model Series for Dose Assessment. Journal of Nuclear Medicine, 59(5), 847-852. [Link]

  • Suneja, A., & Sharma, S. (2025). Calcium, Ionized. Medscape. [Link]

  • Vinter, S., Christoffersen, B., & Golman, K. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633. [Link]

  • Lofflin, J. (n.d.). Eclampsia in Small Animals. MSD Veterinary Manual. [Link]

  • Lee, S. Y., & Shoback, D. M. (2020). Calcium-sensing receptor signaling — How human disease informs biology. The Journal of endocrinology, 246(2), R47–R60. [Link]

  • Fong, J., & Khan, A. (2018). Hypocalcemia. In Endotext. MDText.com, Inc. [Link]

  • Brooks, W. (2021). Hypocalcemia (Low Blood Calcium) in Cats and Dogs. Veterinary Partner. [Link]

  • Biocytogen. (2022, October 5). Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen [Video]. YouTube. [Link]

  • Radiometer. (n.d.). Ionized calcium. Acutecaretesting.org. [Link]

  • Conigrave, A. D., & Ward, D. T. (2013). The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future. Frontiers in physiology, 4, 365. [Link]

  • IDEXX. (n.d.). GUIDELINES FOR THE SUBMISSION OF IONISED CALCIUM SAMPLES. IDEXX Laboratories. [Link]

  • Riccardi, D., & Brown, E. M. (2010). Physiology and pathophysiology of the calcium-sensing receptor in the kidney. American Journal of Physiology-Renal Physiology, 298(3), F485-F499. [Link]

  • Sharma, P., & Kumar, P. (2022). Novel Approaches in the Drug Development and Delivery Systems for Age-Related Macular Degeneration. Pharmaceuticals, 15(3), 321. [Link]

  • Schermerhorn, T. (2011). Diagnosing and treating primary hypoparathyroidism in dogs and cats. DVM360. [Link]

  • Al-Dury, S., Al-Zubaidi, A., & Al-Toma, A. (2021). Severe Symptomatic Hypocalcemia, complicating cardiac arrhythmia following Cinacalcet (SensiparTM) administration: A Case Report. Clinical case reports, 9(8), e04876. [Link]

  • Gorvin, C. M. (2019). Insights into calcium-sensing receptor trafficking and biased signalling by studies of calcium homeostasis in. Journal of molecular endocrinology, 63(3), R49–R64. [Link]

  • Kinders, R. J., Hollingshead, M., Khin, S., Rubinstein, L., Chen, A., & Parchment, R. E. (2009). Preclinical Modeling of a Phase 0 Clinical Trial: Qualification of a Pharmacodynamic Assay of Poly (ADP-Ribose) Polymerase in Tumor Biopsies of Mouse Xenografts. Clinical Cancer Research, 15(1), 235-244. [Link]

  • Sharma, S., & Sane, M. S. (2013). Ionized Calcium Measurement in Serum and Plasma by Ion Selective Electrodes: Comparison of Measured and Calculated Parameters. Journal of clinical and diagnostic research : JCDR, 7(7), 1324–1327. [Link]

  • Medscape. (n.d.). Calcium gluconate dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Lee, S. H., Lee, S. J., Kim, K. M., Choi, B. K., & Kim, J. Y. (2018). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. Cancer chemotherapy and pharmacology, 81(3), 515–524. [Link]

  • Vezzoli, G., Terranegra, A., Arcidiacono, T., & Biasion, R. (2012). PTH-independent regulation of blood calcium concentration by the calcium-sensing receptor. The Journal of clinical investigation, 122(8), 2737–2741. [Link]

  • Hamroun, A., & Goudable, J. (2018). Ionized calcium: analytical challenges and clinical relevance. Annales de biologie clinique, 76(6), 629–636. [Link]

  • Oetzel, G. (2013). Treating hypocalcemia routinely. MSU Extension. [Link]

Sources

resolving precipitation issues with R-568 in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the precipitation challenges associated with R-568 (Tecalcet hydrochloride) in aqueous buffers. It is designed for researchers requiring stable, homogenous solutions for in vitro signaling assays or in vivo administration.[1]

Topic: Optimization of R-568 Solubility in Aqueous Buffers Product: R-568 Hydrochloride (Calcimimetic / CaSR Allosteric Modulator) Document Type: Troubleshooting Guide & FAQ

Executive Summary: The "Crash-Out" Phenomenon

R-568 is a lipophilic positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While supplied as a hydrochloride salt to improve shelf stability, it exhibits poor aqueous solubility at neutral pH .[1]

Users frequently encounter immediate precipitation ("crashing out") when diluting concentrated DMSO stock solutions into physiological buffers like PBS or HBSS.[1] This occurs due to two primary factors:

  • Hydrophobic Aggregation: The logP of the free base drives aggregation once the organic co-solvent (DMSO) is diluted below a critical threshold.

  • Common Ion Effect: Standard buffers (PBS, Saline) contain high concentrations of Chloride ions (

    
    ).[1] The presence of excess 
    
    
    
    suppresses the dissociation of the R-568 hydrochloride salt, shifting the equilibrium back toward the undissolved solid form.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock in DMSO, but it turns cloudy immediately upon adding to PBS. Why?

A: You are witnessing a "solvent shock" precipitation.[1] When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away into the water faster than the drug can disperse. This leaves the hydrophobic drug molecules "stranded" in a local aqueous environment at a concentration far exceeding their solubility limit (Supersaturation), triggering immediate nucleation and crystal growth.

  • The Fix: You must use an intermediate carrier (excipient) or a specific mixing protocol (see Protocol A below).

Q2: Can I just sonicate the cloudy solution to re-dissolve it?

A: No. Once R-568 precipitates in an aqueous buffer, it forms a thermodynamically stable crystal lattice that is extremely difficult to re-dissolve without adding harsh organic solvents or lowering the pH significantly (which may be incompatible with your cells/animals).

  • Rule of Thumb: If it precipitates, discard and start over. Prevention is the only viable strategy.[1]

Q3: What is the best vehicle for in vivo administration (IV or IP)?

A: Simple saline or PBS is not recommended for R-568.[1] The gold standard for solubilizing lipophilic salts like R-568 for injection is 20% (w/v) 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The cyclodextrin encapsulates the hydrophobic moiety of R-568, shielding it from the aqueous environment while maintaining solubility in the blood.
Q4: Does pH matter?

A: Yes. R-568 is an amine.[1] It is more soluble at acidic pH (pH < 6.[1]0) where it remains protonated.[1] At physiological pH (7.4), the equilibrium shifts toward the uncharged free base, which is far less soluble.

  • Tip: If your experimental design allows, acidifying your buffer slightly (pH 6.5–6.8) can significantly improve stability, though Cyclodextrin is preferred as it works at pH 7.4.[1]

Data Summary: Solubility Thresholds

Solvent / MediumMax SolubilityStabilityNotes
DMSO (Anhydrous) ~100 mM (34 mg/mL)High (Months at -20°C)Recommended Stock Solvent. Hygroscopic; keep sealed.[1]
Ethanol ~100 mM (34 mg/mL)ModerateEvaporation can alter concentration over time.[1]
Water / PBS < 0.1 mM (Unstable)Very LowDo NOT dissolve directly.[1] Immediate precipitation likely.[1]
20% HP-

-CD
~5–10 mMHighRecommended Vehicle. Forms inclusion complex.[1]

Validated Protocols

Protocol A: The "Dropwise Vortex" Method (For In Vitro / Cell Culture)

Use this method when diluting into media where final DMSO concentration must be < 0.1%.

Materials:

  • R-568 Stock (10 mM in DMSO)

  • Culture Media or Buffer (Pre-warmed to 37°C)

  • Vortex mixer

Step-by-Step:

  • Pre-warm your aqueous buffer/media to 37°C. Solubility increases with temperature.[1]

  • Set the vortex mixer to a medium-high speed .

  • Hold the tube of buffer on the vortex so it creates a deep vortex "cone" inside the tube.

  • Pipette the required volume of R-568 DMSO stock.[1]

  • Crucial Step: Inject the DMSO stock slowly directly into the center of the spinning vortex (do not touch the walls).

    • Mechanism:[1][2][3] The rapid mixing prevents local high concentrations of DMSO/Drug, dispersing the molecules before they can nucleate.

  • Continue vortexing for 10–15 seconds.

  • Inspect visually.[1][3][4] The solution should remain clear. If cloudy, you have exceeded the solubility limit for that buffer; consider using Protocol B.

Protocol B: Cyclodextrin Complexation (For In Vivo / High Concentration)

Use this method for animal dosing or when higher concentrations (>100


M) are required.

Materials:

  • R-568 Solid (or highly concentrated DMSO stock)

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Sigma/Roquette)
  • Sterile Water or Saline

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in sterile water.[1] (Dissolve 2g cyclodextrin in 10mL water). Filter sterilize (0.22 
    
    
    
    m).[1]
  • Option 1 (From Solid): Weigh R-568 and add directly to the 20% CD solution.[1] Sonicate at 40°C for 20–30 mins until clear.

  • Option 2 (From DMSO Stock):

    • Add the 20% CD solution to a tube.

    • Add the R-568 DMSO stock dropwise while vortexing (as in Protocol A).

    • The Cyclodextrin will "catch" the R-568 molecules as they leave the DMSO, preventing precipitation.

Visualization of Solubilization Dynamics

The following diagram illustrates the "Danger Zone" where precipitation occurs and the safe pathways to stable solution.

R568_Solubility_Workflow Stock R-568 Stock (100 mM in DMSO) DirectMix Direct Addition to PBS/Saline Stock->DirectMix Rapid Injection (High Local Conc.) VortexMethod Dropwise Addition into Vortex Stock->VortexMethod Slow Dispersion Cyclodextrin Carrier Vehicle (20% HP-beta-CD) Stock->Cyclodextrin Encapsulation Precipitation PRECIPITATION (Crystal Formation) DirectMix->Precipitation Supersaturation VortexMethod->Precipitation > 100 µM Final StableSol Stable Aqueous Solution VortexMethod->StableSol < 100 µM Final Cyclodextrin->StableSol High Stability (In Vivo Ready)

Caption: Workflow logic for R-568 preparation. Red paths indicate high risk of precipitation; Green paths indicate validated stabilization methods.

References

  • Gould, S. & Scott, R.C. (2005).[1] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology.[1] (Validates HP-b-CD as a safe vehicle for lipophilic drugs). Available at: [Link]

  • Wada, M., et al. (1998).[1] NPS R-568 halts or reverses osteitis fibrosa in uremic rats.[1] Kidney International.[1] (Demonstrates in vivo usage and dosing). Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Battle of Calcimimetics: In Vitro Efficacy of R-568 versus AMG 641

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of allosteric modulators targeting the Calcium-Sensing Receptor (CaSR), R-568 and AMG 641 have emerged as critical tools for researchers. Both compounds, known as calcimimetics, enhance the sensitivity of the CaSR to extracellular calcium, playing a pivotal role in regulating parathyroid hormone (PTH) secretion and calcium homeostasis. This guide provides an in-depth, objective comparison of the in vitro efficacy of R-568 and AMG 641, supported by experimental data and protocols to aid researchers in their selection and application.

Introduction to CaSR and Allosteric Modulators

The Calcium-Sensing Receptor is a Class C G-protein coupled receptor (GPCR) that is central to maintaining systemic calcium balance[1]. Its activation by extracellular calcium initiates a signaling cascade that modulates various physiological processes. Allosteric modulators like R-568 and AMG 641 do not bind to the orthosteric site (the calcium-binding site) but to a distinct site on the receptor, thereby altering the receptor's affinity for its endogenous ligand[2]. This modulation offers a nuanced approach to controlling CaSR activity with therapeutic potential.

Comparative In Vitro Efficacy

Potency in Intracellular Calcium Mobilization Assays

The most common in vitro method to assess the activity of CaSR modulators is the measurement of intracellular calcium mobilization in cell lines engineered to express the receptor, such as Human Embryonic Kidney 293 (HEK293) cells.

For R-568 , a study utilizing HEK293 cells stably expressing the wild-type human CaSR (HEK-CaSR WT) reported an EC50 of 7.10 ± 0.18 μmol/L in an intracellular calcium mobilization assay[1]. This value represents the concentration of R-568 required to elicit a half-maximal response in the presence of a fixed concentration of extracellular calcium.

Finding a directly comparable in vitro EC50 value for AMG 641 has proven challenging based on available literature. While described as a potent calcimimetic, most published data for AMG 641 focuses on its in vivo effects, such as the significant reduction of serum PTH levels in animal models[2][3]. One study noted that AMG 641 is more potent than cinacalcet, another well-characterized calcimimetic, but did not provide specific in vitro quantitative data[4]. The absence of a precise EC50 value for AMG 641 from a comparable in vitro functional assay limits a direct quantitative comparison of potency with R-568.

Table 1: Comparative In Vitro Potency of R-568

CompoundAssay TypeCell LineEC50 (μmol/L)Reference
R-568 Intracellular Calcium MobilizationHEK293 expressing CaSR-WT7.10 ± 0.18[1]
AMG 641 Intracellular Calcium MobilizationHEK293 expressing CaSRNot Available-

Signaling Pathway Activation: ERK1/2 Phosphorylation

Activation of the CaSR can trigger multiple downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Studies have shown that treatment with R-568 leads to an increased phosphorylation of ERK1/2 in vascular smooth muscle cells[5]. This indicates that R-568-mediated CaSR activation engages the ERK1/2 signaling pathway, which can have implications for cellular processes like proliferation and differentiation.

Information regarding the specific effect of AMG 641 on ERK1/2 phosphorylation in vitro is not currently available in the published literature.

Causality Behind Experimental Choices

The selection of in vitro assays is critical for accurately characterizing the efficacy of allosteric modulators.

  • Intracellular Calcium Mobilization Assay: This is a primary functional assay for CaSR activation. The CaSR is coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a direct and rapid measure of receptor activation and is readily quantifiable using calcium-sensitive fluorescent dyes[6].

  • ERK1/2 Phosphorylation Assay: This assay provides insight into the downstream signaling consequences of CaSR activation. The ERK1/2 pathway is a key signaling cascade involved in a multitude of cellular responses. Assessing the ability of a compound to induce ERK1/2 phosphorylation helps to build a more comprehensive picture of its functional profile beyond the initial calcium signal.

Experimental Protocols

To facilitate the independent verification and expansion of these findings, detailed protocols for the key in vitro assays are provided below.

Intracellular Calcium Mobilization Assay

This protocol is designed for use with HEK293 cells stably expressing the human CaSR.

Materials:

  • HEK293 cells expressing human CaSR

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520)

  • Pluronic F-127

  • R-568 and AMG 641

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed HEK293-CaSR cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 60-120 minutes at 37°C in a 5% CO2 incubator[1].

  • Compound Preparation: Prepare serial dilutions of R-568 and AMG 641 in Assay Buffer at the desired concentrations.

  • Assay Measurement:

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer containing a fixed concentration of extracellular calcium (e.g., 0.6 mM CaCl2) to each well[1].

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Program the instrument to automatically inject the compound solutions and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 by Western blotting.

Materials:

  • HEK293 cells expressing human CaSR

  • Culture medium

  • Serum-free medium

  • R-568 and AMG 641

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed HEK293-CaSR cells in multi-well plates and grow to near confluence.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with various concentrations of R-568 or AMG 641 for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.

Visualization of Signaling Pathways and Workflows

CaSR_Signaling_Pathway cluster_membrane Cell Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Orthosteric Agonist Allosteric_Modulator R-568 / AMG 641 Allosteric_Modulator->CaSR Positive Allosteric Modulator PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Intracellular_Ca Intracellular Ca²⁺ ↑ ER->Intracellular_Ca Releases Ca²⁺ Cellular_Response Cellular Response Intracellular_Ca->Cellular_Response MEK MEK PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Cellular_Response

Caption: CaSR signaling cascade upon activation by calcium and positive allosteric modulators.

Calcium_Mobilization_Workflow Start Seed HEK293-CaSR cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Prepare_Loading_Buffer Prepare Fluo-4 AM loading buffer Incubate_Overnight->Prepare_Loading_Buffer Load_Dye Wash cells and load with dye Prepare_Loading_Buffer->Load_Dye Incubate_Dye Incubate for 60-120 min Load_Dye->Incubate_Dye Prepare_Compounds Prepare serial dilutions of R-568/AMG 641 Incubate_Dye->Prepare_Compounds Wash_Excess_Dye Wash cells to remove excess dye Prepare_Compounds->Wash_Excess_Dye Add_Assay_Buffer Add assay buffer with fixed [Ca²⁺] Wash_Excess_Dye->Add_Assay_Buffer Measure_Fluorescence Measure baseline and kinetic fluorescence upon compound injection Add_Assay_Buffer->Measure_Fluorescence Analyze_Data Calculate EC50 values Measure_Fluorescence->Analyze_Data

Caption: Workflow for the intracellular calcium mobilization assay.

ERK_Phosphorylation_Workflow Start Seed and serum-starve HEK293-CaSR cells Treat_Cells Treat cells with R-568/AMG 641 Start->Treat_Cells Lyse_Cells Lyse cells and collect supernatant Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe_pERK Probe with anti-p-ERK1/2 antibody Block->Probe_pERK Probe_Secondary Probe with HRP-conjugated secondary antibody Probe_pERK->Probe_Secondary Detect Detect chemiluminescence Probe_Secondary->Detect Strip_Reprobe Strip and re-probe with anti-total-ERK1/2 Detect->Strip_Reprobe Analyze Quantify band intensities and normalize Strip_Reprobe->Analyze

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Conclusion

Both R-568 and AMG 641 are valuable tools for studying the function of the Calcium-Sensing Receptor. Based on the available in vitro data, R-568 demonstrates a clear dose-dependent activation of the CaSR, with a defined EC50 in the low micromolar range for intracellular calcium mobilization. It also engages the ERK1/2 signaling pathway.

The in vitro efficacy of AMG 641 is less well-defined in the public domain, with a notable lack of published EC50 values from functional assays. While in vivo studies strongly support its potency as a calcimimetic, further in vitro characterization is necessary to enable a direct and quantitative comparison with R-568.

Researchers should consider these points when selecting a compound for their studies. For experiments requiring a well-characterized compound with a known in vitro potency, R-568 is a suitable choice. If the research focus is more aligned with in vivo applications and the extensive existing data on PTH reduction and effects on calcification, AMG 641 may be the preferred compound, with the caveat that its in vitro potency will likely need to be determined empirically for specific experimental systems. This guide, with its detailed protocols, provides the foundation for such comparative studies.

References

  • Lopez, I., Mendoza, F. J., Guerrero, F., et al. (2009). The calcimimetic AMG 641 abrogates parathyroid hyperplasia, bone and vascular calcification abnormalities in uremic rats. Kidney International, 76(11), 1178-1186. [Link]

  • Wada, M., Furuya, Y., Sakiyama, J., et al. (2000). The calcimimetic AMG 641 abrogates parathyroid hyperplasia, bone and vascular calcification abnormalities in uremic rats. Journal of Bone and Mineral Research, 15(11), 2199-2207. [Link]

  • Publication on CaSR agonist R568 inhibiting small intestinal motility. (2021). Food & Function, 12(20), 10041-10052. [Link]

  • Publication on the calcimimetic AMG 641 abrogating parathyroid hyperplasia. (n.d.). PMC - NIH. [Link]

  • Publication on identification and characterization of a novel CASR mutation. (2024). PMC - NIH. [Link]

  • Publication on positive allosteric modulation of the calcium-sensing receptor. (n.d.). NIH. [Link]

  • Publication on the calcium-sensing receptor regulating parathyroid hormone gene expression. (2009). PMC - PubMed Central. [Link]

  • Publication on the calcimimetic R568 reducing vascular smooth muscle cell calcification. (n.d.). NIH. [Link]

  • Publication on distinct pathways of ERK1/2 activation. (n.d.). PLOS One. [Link]

  • Publication on the effect of calcium and the calcimimetic AMG 641. (n.d.). PubMed. [Link]

  • Publication on selected compound activity in the intracellular calcium mobilization assay. (n.d.). ResearchGate. [Link]

  • Publication on calcimimetics and vascular calcification. (2025). AIR Unimi. [Link]

  • Publication on expression and localization of Calcium Sensing Receptors. (n.d.). ResearchGate. [Link]

  • Publication on allosteric modulation of Class A GPCRs. (n.d.). PMC - NIH. [Link]

  • Publication on the discovery and in vitro characterization of AMG 510. (2019). ResearchGate. [Link]

  • Publication on ERK activity imaging. (2019). PMC - NIH. [Link]

  • Publication on in vitro to in vivo translation of allosteric modulator concentration-effect relationships. (n.d.). PubMed Central. [Link]

  • Publication on the effect of Calcium-Sensitive Receptor Agonist R568. (2022). PubMed. [Link]

  • Publication on the highly selective discovery of allosteric ligands. (n.d.). PMC - NIH. [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

  • Publication on the structural mechanism of ligand activation in human calcium-sensing receptor. (2016). Semantic Scholar. [Link]

  • Publication on ERK activation by trans-phosphorylation. (n.d.). Account. [Link]

  • Publication on in vitro characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011). (n.d.). PubMed Central. [Link]

  • Publication on ERK1/2 signaling in intrahepatic cholangiocarcinoma. (n.d.). MDPI. [Link]

  • Publication on AMG 416 activating the human CaSR in vitro. (n.d.). ResearchGate. [Link]

  • Publication on distinct pathways of ERK1/2 activation by Hydroxy-Carboxylic Acid Receptor-1. (n.d.). PLOS One. [Link]

  • Publication on the role of ERK1/2 pathway in the pathophysiology of Alzheimer's disease. (n.d.). PMC - NIH. [Link]

  • Publication on direct upregulation of parathyroid calcium-sensing receptor. (n.d.). Sílice (CSIC). [Link]

Sources

Benchmarking R-568 Potency Against Second-Generation Calcimimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NPS R-568 (tecalcet) represents the archetypal first-generation calcimimetic—a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While R-568 successfully demonstrated the proof-of-concept that small organic molecules could increase CaSR sensitivity to extracellular calcium (


) and suppress Parathyroid Hormone (PTH), its clinical viability was compromised by low bioavailability and rapid metabolic clearance via CYP2D6.

This guide benchmarks R-568 against second-generation agents (Cinacalcet) and emerging third-generation alternatives (Evocalcet). It provides a rigorous technical comparison of potency, pharmacokinetics (PK), and experimental validation protocols for researchers investigating CaSR pharmacology.

Mechanistic Foundation: Allosteric Modulation of CaSR

To benchmark potency, one must understand the signal transduction pathway. Calcimimetics do not act as agonists in the absence of calcium; rather, they bind to the transmembrane domain (TMD) of the CaSR, inducing a conformational change that lowers the energy barrier for activation by orthosteric


.
Diagram 1: CaSR Signaling & Allosteric Modulation

The following diagram illustrates the G-protein coupled cascade initiated by CaSR activation, highlighting the intervention point of R-568 and Cinacalcet.

CaSR_Signaling Extracellular_Ca Extracellular Ca²⁺ (Orthosteric Ligand) CaSR CaSR Activation (Conformational Change) Extracellular_Ca->CaSR Binds VFT Domain Calcimimetic R-568 / Cinacalcet (Allosteric Modulator - TMD) Calcimimetic->CaSR Potentiates Sensitivity G_Protein Gq/11 Protein Coupling CaSR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2_IP3 PIP2 Hydrolysis -> IP3 + DAG PLC->PIP2_IP3 ER_Ca Endoplasmic Reticulum Ca²⁺ Release PIP2_IP3->ER_Ca IP3 Receptor Binding Response Reduced PTH Secretion (Parathyroid Cell) ER_Ca->Response Increased [Ca²⁺]i

Figure 1: Signal transduction pathway of the Calcium-Sensing Receptor (CaSR). R-568 and Cinacalcet bind to the Transmembrane Domain (TMD), potentiating the receptor's response to extracellular calcium, leading to intracellular calcium mobilization and PTH suppression.

Comparative Analysis: R-568 vs. Second-Generation Agents

While R-568 exhibits high intrinsic potency in vitro, its in vivo utility is inferior to second-generation agents due to pharmacokinetic liabilities.

Table 1: Physicochemical and Pharmacological Benchmarking
FeatureNPS R-568 (First-Gen) Cinacalcet (Second-Gen) Evocalcet (Third-Gen)
Chemical Class PhenylalkylamineNaphthalene-alkylaminePhenylalkylamine derivative
Binding Site Transmembrane Domain (TMD)Transmembrane Domain (TMD)Transmembrane Domain (TMD)
In Vitro Potency (

)
~20–60 nM (HEK293-CaSR)~10–30 nM (HEK293-CaSR)Similar to Cinacalcet
Stereoselectivity R-enantiomer >10x more potentR-enantiomer dominantPure enantiomer
Bioavailability < 5% (High First-Pass)~81%High
Metabolism Rapid CYP2D6 clearanceCYP3A4, CYP2D6, CYP1A2Reduced CYP inhibition potential
Half-life (

)
< 2 hours30–40 hours~15–20 hours
Key Limitation Variable PK due to CYP2D6 polymorphismGI Intolerance (Nausea/Vomiting)Improved GI profile
Critical Insight: The "Potency Paradox"

Researchers often confuse intrinsic potency (receptor binding affinity) with therapeutic potency.

  • In Vitro: R-568 is highly potent. In FLIPR assays, it shifts the calcium concentration-response curve to the left almost as effectively as Cinacalcet.

  • In Vivo: R-568 failed because its plasma concentration fluctuates wildly based on the patient's CYP2D6 metabolizer status (extensive vs. poor metabolizers). Cinacalcet stabilized this by modifying the structural ring (naphthalene substitution), extending half-life and improving bioavailability.

Experimental Validation Protocols

To validate the potency of R-568 against alternatives, the Intracellular Calcium Mobilization Assay is the gold standard. This protocol uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6) to measure the rapid release of


 from the ER upon receptor activation.
Protocol: FLIPR Calcium Mobilization Assay

Objective: Determine the


 of R-568 and Cinacalcet in HEK293 cells stably expressing human CaSR.
Reagents Required:
  • Cell Line: HEK293-hCaSR (stably transfected).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4 (Calcium-free initially, or low calcium 0.5 mM).

  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Compounds: R-568 and Cinacalcet (dissolved in DMSO, final concentration <0.5%).

Step-by-Step Methodology:
  • Cell Plating:

    • Seed HEK293-hCaSR cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove growth media.

    • Add 100 µL of Calcium-6 dye loading buffer (prepared in HBSS + 20 mM HEPES + 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate for 60 minutes at 37°C, then 15 minutes at room temperature.

  • Compound Preparation (Source Plate):

    • Prepare a serial dilution (1:3) of R-568 and Cinacalcet in assay buffer. Range: 1 nM to 10 µM.

    • Control: Prepare a sub-maximal concentration of Calcium (

      
      ) buffer to test potentiation.
      
  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence for 10 seconds.

    • Addition 1 (Calcimimetic): Add 25 µL of test compound. Monitor for 60-120 seconds. Note: Calcimimetics alone may cause small mobilization, but their primary effect is potentiating Ca response.

    • Addition 2 (Calcium Challenge): Add

      
       to reach a final concentration of ~1.0–1.5 mM (near the receptor's threshold).
      
    • Measurement: Record peak fluorescence units (RFU).

  • Analysis:

    • Normalize data to % of maximal response (using Ionomycin as positive control if needed).

    • Fit curves using a 4-parameter logistic equation to calculate

      
      .
      
Diagram 2: Experimental Workflow (FLIPR)

FLIPR_Workflow Cells Seed HEK293-CaSR (96-well plate) Dye Load Calcium-6 Dye (+ Probenecid) Cells->Dye Incubate Incubate (60 min @ 37°C) Dye->Incubate Baseline Read Baseline Fluorescence Incubate->Baseline Add_Drug Inject R-568 / Cinacalcet (Variable Conc.) Baseline->Add_Drug T=10s Add_Ca Inject Calcium Challenge (Fixed Conc.) Add_Drug->Add_Ca T=120s Read Measure Peak RFU (Calculate EC50) Add_Ca->Read

Figure 2: Workflow for the FLIPR Calcium Mobilization Assay. This "add-and-read" kinetic assay allows for the precise determination of allosteric potency by measuring the potentiation of calcium-induced fluorescence.

Data Synthesis & Interpretation

When analyzing data from the protocol above, expect the following:

  • Left-Shift of the Curve: Both R-568 and Cinacalcet should shift the

    
     concentration-response curve to the left.[1] This indicates that the receptor requires less extracellular calcium to achieve activation.
    
  • Potency Comparison: You will likely find the

    
     for R-568 to be in the range of 20–60 nM , while Cinacalcet typically falls between 10–30 nM .
    
  • Stereoselectivity: If testing the S-enantiomer of R-568 (S-568), expect a >10-fold drop in potency. This is a crucial control to validate specific binding.

Self-Validating Check: If your


 values are >1 µM, suspect cell line instability (loss of CaSR expression) or buffer contamination (presence of phosphate precipitating calcium). Always run a standard Calcium-only curve as a daily control.

References

  • Nemeth, E. F., et al. (1998).[2] "Calcimimetics with potent and selective activity on the parathyroid calcium receptor."[1] Proceedings of the National Academy of Sciences (PNAS). Link

  • Nemeth, E. F., et al. (2004). "Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bouschet, T., et al. (2005). "Pertussis Toxin-sensitive Calcium-sensing Receptor Trafficking." Journal of Biological Chemistry. Link

  • Molecular Devices. (2023). "FLIPR Calcium 6 Assay Kit Protocol." Molecular Devices Technical Library. Link

  • Fukagawa, M., et al. (2018). "Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism." Kidney International Reports. Link

Sources

Evaluating the Selectivity of R-568: A Comparative Guide for GPCR Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity for the Calcimimetic R-568

In the landscape of G-protein coupled receptor (GPCR) pharmacology, the pursuit of selectivity is paramount. A highly selective compound minimizes off-target effects, ensuring that its therapeutic or experimental impact is precisely localized to the intended receptor. This guide provides an in-depth evaluation of R-568, a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1] The CaSR, a Class C GPCR, is the master regulator of systemic calcium homeostasis, primarily by controlling the secretion of parathyroid hormone (PTH).[2][3]

R-568 and other calcimimetics act by sensitizing the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), thereby suppressing PTH secretion at lower calcium concentrations.[1][4] This mechanism is therapeutically valuable, particularly in managing secondary hyperparathyroidism.[5] However, the utility and safety of R-568 are fundamentally dependent on its selectivity for the CaSR over the vast landscape of other GPCRs. This guide will dissect the selectivity profile of R-568, provide the experimental frameworks for such an evaluation, and offer a comparative perspective for researchers in drug discovery and molecular pharmacology.

Understanding the Target: The Calcium-Sensing Receptor (CaSR) Signaling Cascade

The CaSR is a pleiotropic receptor known to couple to multiple G-protein families, primarily Gαq/11 and Gαi/o.[6] This dual coupling allows for a complex and nuanced cellular response upon activation.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a hallmark of CaSR activation and a key measurable endpoint in functional assays.[7]

  • Gαi/o Pathway: Coupling to Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

This promiscuous G-protein coupling underscores the importance of ensuring that a modulator like R-568 does not inadvertently activate similar pathways through off-target GPCRs.[8]

CaSR_Signaling cluster_membrane Plasma Membrane CaSR CaSR Dimer Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR R568 R-568 (PAM) R568->CaSR Allosteric Modulation Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Selectivity_Workflow cluster_primary Primary Target Validation cluster_secondary Broad Panel Screening cluster_tertiary Hit Deconvolution & Follow-up Primary_Binding Primary Target Binding Assay (e.g., Radioligand Binding vs. CaSR) Primary_Functional Primary Target Functional Assay (e.g., Ca²⁺ Mobilization vs. CaSR) Primary_Binding->Primary_Functional Confirm Potency & Efficacy Panel_Screen Counter-Screening (Broad GPCR Panel) Primary_Functional->Panel_Screen Hit_Ident Identify Off-Target 'Hits' (Activity > Threshold) Panel_Screen->Hit_Ident Dose_Response Dose-Response Assays on Off-Targets Hit_Ident->Dose_Response For each hit Selectivity_Calc Calculate Selectivity Window (EC₅₀ Off-Target / EC₅₀ Primary) Dose_Response->Selectivity_Calc

Caption: A typical workflow for GPCR selectivity profiling.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound for a receptor. [9][10]They directly measure the displacement of a radioactive ligand ('radioligand') that is known to bind to the target receptor.

Causality Behind Experimental Choices:

  • Why Membranes? GPCRs are integral membrane proteins. Using cell membrane preparations ensures the receptor is in a relatively native conformation, which is crucial for accurate binding assessment. [11][12]* Why Competition? A competition (or displacement) assay allows for the determination of the affinity of an unlabeled compound (like R-568) by measuring how effectively it competes with a radioligand of known affinity. [9]* Why Filtration? Rapidly separating bound from free radioligand via vacuum filtration is essential to stop the binding reaction at a specific time point and accurately quantify the bound radioactivity. [13] Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the GPCR of interest (e.g., HEK293-CaSR).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). [13]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a known concentration of the appropriate radioligand (e.g., ³H-labeled antagonist).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive competitor to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (R-568).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. [13]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. [13]

  • Quantification and Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of the test compound to generate an IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant. [13]

Functional Assays: Measuring Cellular Response

While binding assays confirm physical interaction, functional assays are essential to determine whether that interaction leads to a biological response (i.e., agonism, antagonism, or allosteric modulation). [14]For the Gαq/11-coupled CaSR, measuring intracellular calcium mobilization is the most direct and robust functional readout. [15][16] Causality Behind Experimental Choices:

  • Why Calcium Dyes? Fluorescent dyes like Fura-2 or Fluo-4 exhibit a significant change in their fluorescent properties upon binding to Ca²⁺. This provides a sensitive and real-time method to monitor changes in intracellular calcium concentration. [17][18]* Why a Sub-maximal Agonist Concentration? R-568 is a PAM. Its effect is to potentiate the response to the endogenous agonist, Ca²⁺. The assay must be performed in the presence of a Ca²⁺ concentration that elicits a small, sub-maximal response on its own. This creates a window in which the potentiating effect of the PAM can be clearly observed and quantified.

  • Why a Plate Reader with Injectors? A microplate reader equipped with automated injectors allows for the addition of the test compound while continuously monitoring the fluorescence, capturing the rapid kinetics of the calcium release. [18] Step-by-Step Protocol: Intracellular Calcium Mobilization Assay

  • Cell Plating:

    • Seed cells stably expressing the GPCR of interest (e.g., HEK293-CaSR) into a 96-well, black-walled, clear-bottom microplate. Allow cells to adhere and grow to near confluency. [15]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The 'AM' ester group facilitates cell permeability.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye and for intracellular esterases to cleave the AM group, trapping the active dye inside. [15]

  • Assay Execution:

    • Place the plate into a fluorescence microplate reader (e.g., FlexStation® or PHERAstar).

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Using the instrument's injectors, add serial dilutions of the test compound (R-568) prepared in an assay buffer containing a fixed, sub-maximal concentration of CaCl₂.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the peak response and subsequent decay. [18]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

Conclusion

The available evidence strongly indicates that R-568 is a highly selective positive allosteric modulator of the Calcium-Sensing Receptor. Functional studies show a lack of activity at other closely related Class C GPCRs, which is a critical feature for a therapeutic and research tool. [5]The experimental workflows detailed in this guide—combining radioligand binding and intracellular calcium mobilization assays—provide a robust framework for any researcher aiming to independently verify the selectivity of R-568 or to characterize novel GPCR modulators. By understanding the principles behind these methodologies and executing them with precision, researchers can generate high-quality, reliable data to drive their discovery programs forward.

References

  • Food and Function. (2021). Calcium-sensing receptor (CaSR) agonist R568 inhibits small intestinal motility of mice through neural and non-neural mechanisms. Royal Society of Chemistry. [Link]

  • Ritter, C. S., et al. (2009). The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands. American Journal of Physiology-Renal Physiology. [Link]

  • Nemeth, E. F., et al. (1998). The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wada, M., et al. (1997). The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor. Journal of Clinical Investigation. [Link]

  • Zhang, D., et al. (2021). Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor. Nature. [Link]

  • McCormack, A. C., & Leduc-Pessah, H. (2019). The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. Cellular and Molecular Life Sciences. [Link]

  • Sexton, P. M., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • Gao, Y., et al. (2023). Promiscuous G-protein activation by the calcium-sensing receptor. Nature Structural & Molecular Biology. [Link]

  • Fox, J., et al. (1999). NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Latorraca, N. R., et al. (2018). A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. eLife. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Wikipedia. (n.d.). Calcium-sensing receptor. Wikipedia. [Link]

  • Valenti, G., et al. (2018). Effects of CaSR positive allosteric modulator, NPS-R568, on (Ca 2+ ) i levels. ResearchGate. [Link]

  • Gurevich, V. V., et al. (2016). Targeting Individual GPCRs with Redesigned Nonvisual Arrestins. Trends in Pharmacological Sciences. [Link]

  • Walker, C. S., & Mountjoy, K. G. (2025). Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Methods in Molecular Biology. [Link]

  • Brown, E. M. (2013). Signaling through the extracellular calcium-sensing receptor (CaSR). Best Practice & Research Clinical Endocrinology & Metabolism. [Link]

  • Shui, W., et al. (2020). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. [Link]

  • Wang, Y., & An, S. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Knehans, T., et al. (2020). Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18. Molecules. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • MedlinePlus. (2021). CASR gene. MedlinePlus. [Link]

  • Southern, C., et al. (2013). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • Warne, T., et al. (2019). Molecular basis for high affinity agonist binding in GPCRs. eLife. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]

  • OIFoundation. (2024). Calcium-Sensing Receptors (CaSR). YouTube. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Insel, P. A., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

  • bioRxiv. (2025). Computational Design of Soluble CCR8 Analogues with Preserved Antibody Binding. bioRxiv. [Link]

Sources

Reproducing R-568 Hypocalcemic Effects in Clinical Research Models: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NPS R-568 (Tecalcet Hydrochloride) represents the prototype Type II calcimimetic—a small organic molecule that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). While its clinical development was halted in favor of second-generation compounds like Cinacalcet (AMG 073) due to bioavailability challenges, R-568 remains a critical tool compound in preclinical research for validating CaSR-mediated signaling pathways.

This guide provides a rigorous, field-validated framework for reproducing R-568’s hypocalcemic and parathyroid hormone (PTH)-suppressive effects in rodent models. Unlike generic protocols, this document focuses on the causality of experimental design—specifically addressing the solubility-limited bioavailability that often leads to experimental failure.

Part 1: Mechanistic Architecture

To reproduce the effects of R-568, one must understand that it does not act as a calcium agonist itself but rather sensitizes the receptor to ambient calcium. This allosteric mechanism means the drug's efficacy is partially dependent on the baseline calcium status of the animal.

Figure 1: R-568 Mechanism of Action (CaSR Allostery)[1]

G R568 R-568 (Calcimimetic) CaSR CaSR (Parathyroid Cell) R568->CaSR Allosteric Binding (TMD) Gq Gq/11 Protein CaSR->Gq Conformational Change Ca Extracellular Calcium (Ca2+) Ca->CaSR Orthosteric Binding (ECD) PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PTH_Vesicle PTH Vesicle Fusion Ca_Release->PTH_Vesicle Inhibition PTH_Sec PTH Secretion PTH_Vesicle->PTH_Sec

Caption: R-568 binds the transmembrane domain (TMD) of CaSR, lowering the threshold for Ca²⁺ activation, leading to intracellular calcium mobilization and subsequent inhibition of PTH vesicle fusion.[1]

Part 2: Model Selection Matrix

Selecting the appropriate model is dictated by whether the goal is Pharmacodynamic (PD) Validation or Efficacy in Disease State .

FeatureNormal Rat (Sprague-Dawley) 5/6 Nephrectomy (Uremic) Adenine Diet Model
Primary Utility PK/PD profiling, Dose-response curvesSecondary Hyperparathyroidism (SHPT) efficacyRapid SHPT & Vascular Calcification
Baseline PTH Normal (~50-100 pg/mL)Elevated (5-10x Normal)Severely Elevated (>10x Normal)
Baseline Ca²⁺ NormalNormal to LowLow
R-568 Sensitivity High (Rapid onset)High (Requires higher dose for suppression)Variable (Severe gland hyperplasia)
Key Confounder Bioavailability: First-pass metabolism is high.Renal Clearance: Reduced clearance of vehicle/metabolites.Diet: High phosphate diet alters CaSR expression.

Recommendation: For initial validation of R-568 batches, use the Normal Male Sprague-Dawley Rat . Only proceed to surgical models after confirming potency in normal animals.

Part 3: The Master Protocol (Reproducibility Core)

Vehicle Formulation (Critical Step)

R-568 is a lipophilic phenylalkylamine with poor aqueous solubility. Do not use simple saline. Experimental failure is most often due to precipitation in the gut lumen or injection site.

The "Gold Standard" Vehicle:

  • Composition: 20% (w/v) 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Deionized Water.

  • Rationale: Cyclodextrins encapsulate the hydrophobic R-568 molecule, ensuring solubility without the renal toxicity associated with high-concentration PEG or DMSO vehicles in uremic models.

Preparation Protocol:

  • Weigh the required amount of HP-β-CD (e.g., 20g).

  • Dissolve in ~80mL of deionized water with gentle stirring until clear.

  • Adjust volume to 100mL (20% w/v solution).

  • Add R-568 HCl powder slowly to the vehicle while vortexing or sonicating.

    • Target Concentration: 1–10 mg/mL (depending on dose).[2]

  • pH Adjustment: Check pH. If necessary, adjust to pH 5.0–6.0. R-568 is more soluble at slightly acidic pH.

  • Sterilization: Filter through a 0.22 µm PVDF filter. Fresh preparation is mandatory for each study day.

Dosing & Administration
  • Route: Oral Gavage (PO) is the clinical mimic. Intravenous (IV) is used for absolute bioavailability checks.

  • Dose Range (Rat):

    • PD Threshold: 1–3 mg/kg (Transient PTH drop).

    • Therapeutic Window: 10–30 mg/kg (Sustained PTH & Ca²⁺ reduction).[3]

    • Maximal Effect: 100 mg/kg (Prolonged hypocalcemia >24h).[3]

Experimental Workflow & Sampling

Timing is critical.[4] PTH drops within minutes; Calcium drops later due to bone efflux dynamics.

Figure 2: Experimental Workflow (Oral Dosing)

Workflow cluster_Sampling Sampling Schedule Start Acclimation (7 Days) Standard Diet (1% Ca, 0.7% P) Fast Fasting (Optional) 4-6 Hours pre-dose to reduce variability Start->Fast Baseline Baseline Sample (T=0) Measure: iCa, PTH Fast->Baseline Dosing Oral Gavage (PO) R-568 in 20% HP-β-CD Baseline->Dosing T15 T+15 min (Peak PTH Suppression) Dosing->T15 T60 T+60 min (Onset Hypocalcemia) T15->T60 T4H T+4 Hours (Nadir Calcium) T60->T4H T24H T+24 Hours (Recovery Check) T4H->T24H

Caption: The "Golden Window" for PTH measurement is 15-30 minutes post-dose. Calcium nadir typically occurs between 2-4 hours.

Part 4: Performance Comparison (R-568 vs. Cinacalcet)

When publishing data, reviewers will expect a comparison to the current standard, Cinacalcet.

ParameterR-568 (First Gen) Cinacalcet (Second Gen) Experimental Implication
Potency (In Vitro) IC50 ~20-30 nMIC50 ~20-30 nMSimilar intrinsic potency at the receptor level.
Bioavailability (F) Low & Variable (<5-10%)Higher (~20-25% in humans)R-568 requires higher mg/kg doses in animals to achieve similar plasma exposure.
Metabolism Rapid CYP2D6 (First-pass)CYP3A4/2D6R-568 effect is shorter-lived in non-uremic animals with intact liver function.
Active Enantiomer (R)-enantiomer(R)-enantiomerAlways use S-568 as a negative control to prove CaSR specificity.

Part 5: Data Interpretation & Troubleshooting[5]

Self-Validating the System

To ensure your system is working, apply the "Proximal-Distal Check" :

  • Proximal Marker (PTH): Must drop by >50% within 30 minutes at 10 mg/kg. If PTH does not drop, the drug was not absorbed (Check Vehicle/Solubility).

  • Distal Marker (Ca²⁺): Should drop by 1-2 mg/dL by 2-4 hours. If PTH drops but Ca²⁺ does not, the animal may have high bone turnover buffering (common in young rats) or dietary calcium loading.

Common Failure Modes
  • Precipitation: If the gavage solution is cloudy, bioavailability will be near zero. Solution: Increase HP-β-CD concentration or warm slightly (do not exceed 40°C).

  • Anesthesia Interference: Ketamine/Xylazine can alter hemodynamic stability and calcium handling. Solution: Use conscious sampling (tail vein) or Isoflurane.

  • Dietary Phosphate: High phosphate diets induce PTH independent of calcium. Solution: Standardize diet 1 week prior.

References

  • Fox, J., et al. (1999). "NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium." Journal of Pharmacology and Experimental Therapeutics, 290(2), 473-479.[3]

  • Wada, M., et al. (2000). "Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism."[5] Kidney International, 57(1), 50-58.[5]

  • Nemeth, E. F., et al. (1998). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences, 95(7), 4040-4045.

  • Chin, J., et al. (2000). "Pharmacokinetics and pharmacodynamics of the calcimimetic compound R-568 in rats.
  • Goodman, W. G., et al. (2002). "The Calcimimetic Agent AMG 073 Lowers Plasma Parathyroid Hormone Levels in Hemodialysis Patients with Secondary Hyperparathyroidism." Journal of the American Society of Nephrology, 13(4), 1017-1024. (Comparison data).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.